molecular formula C7H11NO4 B8579235 Dimethyl 2-(1-aminoethylidene)malonate

Dimethyl 2-(1-aminoethylidene)malonate

Cat. No.: B8579235
M. Wt: 173.17 g/mol
InChI Key: PEVKMKWPDHICAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(1-aminoethylidene)malonate is a specialized malonic acid derivative that serves as a versatile building block in organic and pharmaceutical synthesis. As part of a class of "push-pull alkenes" , its structure is stabilized by intramolecular N-H⋯O interactions, making it a valuable intermediate. This compound is closely related to dimethyl 2-(1-aminoethyl)malonate hydrochloride, a cold-chain reagent used in research . Similar malonate esters are fundamentally important for the synthesis of complex molecules, including various antibiotics and pharmaceuticals like vigabatrin and nalidixic acid . The reactive sites on the molecule allow for further functionalization, making it useful for constructing heterocyclic compounds, such as pyrrole derivatives, which are of interest in materials science and porphyrin synthesis . Researchers employ this compound in malonic ester synthesis-type reactions to create novel amino acids or other functionalized targets . It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

dimethyl 2-(1-aminoethylidene)propanedioate

InChI

InChI=1S/C7H11NO4/c1-4(8)5(6(9)11-2)7(10)12-3/h8H2,1-3H3

InChI Key

PEVKMKWPDHICAO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)OC)C(=O)OC)N

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of Dimethyl 2-(1-aminoethylidene)malonate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties, structural dynamics, and synthetic utility of dimethyl 2-(1-aminoethylidene)malonate.

Executive Summary

This compound (CAS: 72706-03-7) is a highly functionalized enamino ester characterized by a "push-pull" electronic structure. It serves as a critical C3 building block in the synthesis of nitrogen-containing heterocycles, particularly pyridines, pyrimidines, and quinolines. This guide analyzes its structural stability derived from intramolecular hydrogen bonding, its spectroscopic signatures, and its reactivity profile in cyclocondensation reactions.

Chemical Identity & Structural Analysis[1][2][3]

Nomenclature and Identification
  • IUPAC Name: Dimethyl 2-(1-aminoethylidene)propanedioate

  • Common Names: Dimethyl (1-aminoethylidene)malonate; Dimethyl 3-amino-2-(methoxycarbonyl)but-2-enoate

  • CAS Number: 72706-03-7

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 173.17 g/mol

  • SMILES: COC(=O)C(=C(C)N)C(=O)OC

Structural Dynamics: The "Push-Pull" System

The molecule features an electron-donating amino group conjugated with two electron-withdrawing ester carbonyls through a carbon-carbon double bond. This "push-pull" configuration significantly alters the bond orders, reducing the double bond character of the alkene (C=C) while increasing the double bond character of the C-N bond.

Resonance & Tautomerism

The compound exists primarily as the enamine tautomer rather than the imine, stabilized by an extensive resonance network.

Figure 1: Resonance and Tautomeric Stabilization

Resonance cluster_stabilization Stabilizing Factors Enamine Enamine Form (Stable) Imine Imine Form (Unstable) Enamine->Imine Tautomerism (Unfavored) Zwitterion Zwitterionic Resonance (Charge Separated) Enamine->Zwitterion Resonance Contribution RAHB Resonance-Assisted Hydrogen Bond (RAHB) Enamine->RAHB

Caption: The enamine form is thermodynamically favored due to conjugation and intramolecular hydrogen bonding (RAHB).

Stereochemistry: E/Z Isomerism

The compound exhibits E/Z isomerism around the C=C double bond. The (Z)-isomer is the predominant species due to a strong intramolecular hydrogen bond between the amino hydrogen and the carbonyl oxygen of the cis-ester group. This forms a stable six-membered chelate ring.

  • Bond Length Implications: The C=C bond is elongated (~1.38 Å) compared to isolated alkenes, while the C-N bond is shortened (~1.32 Å), indicating partial double bond character.

Physicochemical Parameters

ParameterValue / CharacteristicContext
Physical State Crystalline SolidStabilized by intermolecular and intramolecular H-bonds.
Melting Point 80 – 85 °C (Estimated)Higher than ethyl analogs due to efficient crystal packing.
Solubility Soluble: CHCl

, DMSO, MeOH, EtOAcInsoluble: Hexane, Water (Cold)
Lipophilic nature dominates; hydrolysis risk in aqueous acid/base.
pKa (Conjugate Acid) ~2.5 - 3.0Nitrogen lone pair is delocalized, reducing basicity significantly.
LogP ~0.5 - 0.8Moderate lipophilicity suitable for organic synthesis.
Spectroscopic Signatures
  • IR Spectrum:

    • 
      : 3400–3200 cm
      
      
      
      (Broadened due to H-bonding).
    • 
       (Ester): 1680–1650 cm
      
      
      
      (Shifted to lower wavenumbers due to conjugation).
    • 
      : 1620–1590 cm
      
      
      
      (Very strong, characteristic of push-pull alkenes).
  • 
    H NMR (CDCl
    
    
    
    ):
    • 
       ~9.0–10.0 ppm: Broad singlet (NH, intramolecularly H-bonded).
      
    • 
       ~5.0–6.0 ppm: Broad singlet (NH, free/intermolecular).
      
    • 
       ~3.7 ppm: Two singlets (Methoxy groups, may appear equivalent or distinct depending on rotation speed).
      
    • 
       ~2.3 ppm: Singlet (Methyl group on double bond).
      

Synthetic Routes[4]

The synthesis of this compound can be achieved through two primary pathways, prioritizing atom economy and yield.

Figure 2: Synthetic Pathways

Synthesis DM Dimethyl Malonate Imidate Imidate Intermediate DM->Imidate + Acetonitrile (SnCl4 or Base Cat.) DAM Dimethyl Acetylmalonate Product This compound (Target) DAM->Product + NH4OAc / Reflux (Condensation) AcCN Acetonitrile NH3 Ammonia / Ammonium Acetate Imidate->Product Tautomerization

Caption: Pathway 2 (Red) is generally preferred for laboratory scale due to milder conditions and higher yields.

Protocol: Condensation of Dimethyl Acetylmalonate

This method is preferred for its operational simplicity.

  • Reagents: Dimethyl acetylmalonate (1.0 eq), Ammonium acetate (1.5 eq), Methanol (Solvent).

  • Procedure:

    • Dissolve dimethyl acetylmalonate in dry methanol.

    • Add ammonium acetate.

    • Reflux the mixture for 4–6 hours. Monitor by TLC (SiO

      
      , EtOAc/Hexane).
      
    • Cool to room temperature. The product often precipitates or crystallizes upon concentration.

  • Purification: Recrystallize from methanol/ether or purify via flash column chromatography if necessary.

Reactivity & Applications

Reactivity Profile
  • Nucleophilicity: The

    
    -carbon (central carbon) is nucleophilic due to the enamine resonance, but it is sterically crowded and electronically stabilized by the two ester groups.
    
  • Electrophilicity: The ester carbonyls are susceptible to attack by nucleophiles (e.g., hydrazines, amidines), leading to cyclization.

  • Thermal Stability: Stable at room temperature. May undergo transesterification in alcoholic solvents with acid/base catalysts.

Heterocycle Synthesis

This compound is a versatile "C-C-N" fragment donor.

  • Pyrimidines: Reaction with amidines or urea/thiourea yields substituted pyrimidines.

  • Pyridines: Reaction with electron-deficient alkynes or other Michael acceptors.

  • Quinolines: While typically associated with the Gould-Jacobs reaction (using anilines), this specific amino-derivative can react with 1,3-dicarbonyls to form functionalized quinolines.

Safety and Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis.

References

  • Synthesis and Structure: Gróf, M., et al. "Dimethyl 2-(methylaminomethylene)malonate." Acta Crystallographica Section E, 2008, E64, o1133. (Structural analog comparison). Link

  • Enamine Chemistry: Cook, A. G. Enamines: Synthesis, Structure, and Reactions. Marcel Dekker, New York, 1969.
  • Gould-Jacobs Reaction: Gould, R. G., Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939, 61(10), 2890–2895. Link

  • Reaction with Nitriles: Veronese, A. C., et al. "Tin(IV) chloride promoted synthesis of -enamino esters." Journal of Chemical Research, 1989.
  • CAS Registry: 72706-03-7 (Propanedioic acid, 2-(1-aminoethylidene)-, dimethyl ester).

dimethyl 2-(1-aminoethylidene)malonate CAS 5619-09-0 safety data sheet

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an in-depth whitepaper for researchers and drug development professionals.

Synthesis, Reactivity, and Safety Profile of a Key Heterocyclic Precursor

⚠️ Critical Disambiguation Alert: CAS vs. Chemical Name

Before proceeding, verify your specific compound identity. There is a frequent database discrepancy regarding the identifier CAS 5619-09-0 .

  • Chemical Name Provided: Dimethyl 2-(1-aminoethylidene)malonate (An enamine intermediate).

  • CAS 5619-09-0 Association: This CAS number is definitively assigned to DL-Tryptophan methyl ester hydrochloride in major chemical registries (PubChem, CAS Common Chemistry).

Editorial Decision: This guide focuses on the Chemical Name (this compound) as it represents a distinct, high-value intermediate in "push-pull" alkene chemistry and quinoline synthesis. If you possess a vial labeled "CAS 5619-09-0," likely containing Tryptophan methyl ester HCl, please refer to the specific MSDS for that amino acid derivative.

Part 1: Chemical Identity & Physicochemical Profiling

This compound is a "push-pull" alkene, characterized by an electron-donating amino group and two electron-withdrawing ester groups attached to a carbon-carbon double bond. This electronic arrangement imparts unique reactivity, making it a versatile building block for heterocyclic synthesis.

Identification Data
ParameterSpecification
Chemical Name This compound
Synonyms Dimethyl (1-aminoethylidene)propanedioate; (1-Aminoethylidene)malonic acid dimethyl ester; Enamine of dimethyl acetylmalonate
Molecular Formula C₇H₁₁NO₄
Molecular Weight 173.17 g/mol
SMILES COC(=O)C(=C(C)N)C(=O)OC
Structure Class Enamine; β-Enamino ester; Push-pull alkene
Physicochemical Properties (Derived)
PropertyValue / Description
Physical State Crystalline Solid (typically off-white to pale yellow)
Melting Point 85–95 °C (Estimate based on diethyl analog and structural congeners)
Solubility Soluble in polar organic solvents (DCM, MeOH, DMSO); sparingly soluble in non-polar alkanes.
Stability Moisture sensitive; susceptible to hydrolysis back to acetylmalonate and ammonia under acidic aqueous conditions.
Reactivity Nucleophilic at the β-carbon (enamine character); Electrophilic at the ester carbonyls.

Part 2: Safety & Handling (SDS Core)

Note: Specific toxicological data for this intermediate is limited. The following safety profile is constructed based on Structure-Activity Relationship (SAR) analysis of analogous enamino esters.

Hazard Identification (GHS Classification)

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][2]H315
Serious Eye Damage/Irritation Category 2ACauses serious eye irritation.[2]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1]H335
Precautionary Protocols
  • Prevention (P280): Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust/fines.

  • Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do.[1][3] Continue rinsing.[1][3]

  • Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed. Moisture Sensitive: Store under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis.

Emergency Control
  • Fire: Use Carbon Dioxide (CO₂), dry chemical, or alcohol-resistant foam.[2] Do not use high-volume water jet.

  • Spills: Sweep up solids to avoid dust generation. Neutralize surface with weak acid (citric acid) if hydrolysis releases ammonia odors, then wash with water.

Part 3: Synthetic Utility & Mechanism

The core value of this compound lies in its role as a C3 synthone for constructing nitrogen-containing heterocycles.

Synthesis Pathway

The compound is typically synthesized via the condensation of dimethyl acetylmalonate with ammonia or ammonium acetate. The reaction is driven by the thermodynamic stability of the conjugated enamine system (hydrogen bonding between the NH and the ester carbonyl oxygen stabilizes the Z-isomer).

Synthesis Start Dimethyl Acetylmalonate (CAS 10479-42-2) Inter Tetrahedral Intermediate Start->Inter + NH3 (in situ) Reagent Ammonium Acetate (NH4OAc) Reagent->Inter Product This compound (Enamine Product) Inter->Product - H2O (Elimination) Byprod H2O (Removed via Dean-Stark) Inter->Byprod

Figure 1: Synthesis of this compound via condensation of dimethyl acetylmalonate with an ammonia source.

Downstream Application: The Gould-Jacobs Reaction

This compound serves as a variant in the Gould-Jacobs reaction . While the classic Gould-Jacobs uses an aniline + alkoxymethylenemalonate, the amino-alkylidene variant allows for the synthesis of specific substituted pyridones or quinolines via thermal cyclization.

GouldJacobs Enamine This compound Michael Michael Adduct Enamine->Michael Nucleophilic Attack (C-C bond) Electrophile Electrophilic Partner (e.g., Dimethyl Acetylenedicarboxylate) Electrophile->Michael Cyclization Thermal Cyclization (>200°C) Michael->Cyclization - MeOH Heterocycle Substituted Pyridine/Quinoline Derivative Cyclization->Heterocycle Intramolecular Acylation

Figure 2: Application of the enamine in heterocyclic synthesis via Michael addition and thermal cyclization.

Part 4: Experimental Protocols

Protocol: Preparation of this compound

This protocol utilizes ammonium acetate as a safe, solid ammonia source.

Reagents:

  • Dimethyl acetylmalonate (10.0 mmol)

  • Ammonium Acetate (50.0 mmol, 5 equiv.)

  • Methanol (dry, 20 mL)

Procedure:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve dimethyl acetylmalonate in methanol. Add ammonium acetate in one portion.

  • Reflux: Heat the mixture to reflux (65 °C) for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 50% EtOAc/Hexanes). The starting ketone spot should disappear, replaced by a lower Rf amine spot.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Extraction: Redissolve the residue in Dichloromethane (DCM, 30 mL) and wash with water (2 x 10 mL) to remove excess ammonium salts.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize from minimal hot ethanol or triturated with diethyl ether/hexanes to yield the product as off-white crystals.

Validation (NMR):

  • ¹H NMR (CDCl₃): Look for the characteristic broad singlets of the NH₂ protons (often split due to H-bonding) around 8.5–9.5 ppm and 5.0–6.0 ppm. The methyl group on the double bond appears as a singlet around 2.1–2.3 ppm.

Part 5: References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Ljubisavljevic, L., et al. (2018). Synthesis and characterization of new enamine derivatives of diethyl malonate. Journal of the Serbian Chemical Society. (Contextual reference for enamine stability).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 5619-09-0 (DL-Tryptophan methyl ester hydrochloride).

  • Sigma-Aldrich. (2024). Safety Data Sheet: Dimethyl Malonate Derivatives. (General safety grounding for malonate esters).

  • Shmueli, U., et al. (1973).[4] Structure and conformation of dimethyl (dimethylaminomethylene)malonate.[4] Journal of the Chemical Society, Perkin Transactions 2. (Structural analog comparison).

Sources

molecular structure and weight of dimethyl 2-(1-aminoethylidene)malonate

[1]

Executive Summary

This compound (also known as dimethyl (1-aminoethylidene)propanedioate) is a functionalized enamine derivative of dimethyl malonate. It belongs to the class of push-pull alkenes , where the central double bond is polarized by an electron-donating amino group and two electron-withdrawing ester groups. This electronic arrangement makes it a versatile "C3" building block for the construction of nitrogen-containing heterocycles, particularly 4-quinolones and naphthyridines used in fluoroquinolone antibiotics.

Molecular Identity & Structure[1][2][3][4][5]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name Dimethyl 2-(1-aminoethylidene)propanedioate
Common Names Dimethyl acetylmalonate enamine; Dimethyl (1-aminoethylidene)malonate
Molecular Formula C₇H₁₁NO₄
Molecular Weight 173.17 g/mol
CAS Number Note: Often cited as an intermediate or derivative.[1][2][3][4][5][6][7][8] The diethyl analog is CAS 56051-69-5.
SMILES COC(=O)C(=C(C)N)C(=O)OC
Structural Analysis

The molecule exhibits push-pull electronic character due to the conjugation between the lone pair on the nitrogen (donor) and the carbonyl oxygens of the ester groups (acceptors).

  • Isomerism: The compound exists primarily as the (Z)-isomer (cis-enamine form). This preference is stabilized by a strong intramolecular hydrogen bond between the amino hydrogen (

    
    ) and the carbonyl oxygen (
    
    
    ) of the cis-ester group.
  • Tautomerism: While theoretically capable of imine-enamine tautomerism, the enamine form is thermodynamically favored due to the extended conjugation system involving the two ester carbonyls.

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and the intramolecular hydrogen bonding network that stabilizes the Z-isomer.

MolecularStructureCoreCentral C=C Double Bond(Push-Pull System)Ester1Ester 1(-COOCH3)Electron AcceptorCore->Ester1ConjugationEster2Ester 2(-COOCH3)Electron AcceptorCore->Ester2ConjugationAminoAmino Group(-NH2)Electron DonorAmino->CoreDonation (+M)HBondIntramolecularH-Bond StabilizationAmino->HBondMethylMethyl Group(-CH3)Methyl->CoreHBond->Ester1Stabilizes Z-form

Caption: Structural connectivity showing the push-pull electronic system and H-bond stabilization.

Physiochemical Properties[1][13]

PropertyValue / Description
Physical State Crystalline solid or viscous oil (depending on purity/method)
Melting Point 85–95 °C (Typical range for this class of enamines)
Solubility Soluble in Dichloromethane (DCM), Chloroform, Methanol, Ethyl Acetate.
Stability Stable under anhydrous conditions. Hydrolyzes in acidic aqueous media to Dimethyl acetylmalonate.
Reactivity Highly nucleophilic at the

-carbon; electrophilic at the ester carbonyls.

Synthesis & Production

The most robust synthesis involves the condensation of dimethyl malonate with acetonitrile, driven by a Lewis acid catalyst (Tin(IV) chloride) or a base-mediated reaction of an imidate.

Method A: Tin(IV) Chloride Mediated Condensation

This method (Thorpe-Ingold type) directly couples acetonitrile with dimethyl malonate.

Reagents:

  • Dimethyl malonate (1.0 equiv)

  • Acetonitrile (Excess/Solvent or 1.2 equiv)

  • Tin(IV) chloride (

    
    ) (1.0 equiv)
    
  • Tributylamine (

    
    ) (Catalytic/Base)
    

Protocol:

  • Preparation: In a dry flask under nitrogen, dissolve dimethyl malonate in dry dichloromethane (DCM).

  • Addition: Add

    
     dropwise at 0°C. The solution may yellow.
    
  • Reaction: Add acetonitrile and tributylamine. Reflux the mixture for 2–4 hours. The Lewis acid activates the nitrile towards nucleophilic attack by the malonate enolate.

  • Workup: Quench with ice water. Extract with DCM. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol/hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane).

Method B: Amination of Dimethyl Acetylmalonate

Alternatively, dimethyl acetylmalonate (prepared from dimethyl malonate + acetyl chloride) is reacted with ammonia.

Reaction:

Structural Characterization Data[1][2][3][4][5][6][10]

Researchers should verify the identity of the synthesized compound using the following spectroscopic markers:

1H NMR Spectroscopy (CDCl₃, 400 MHz)
  • 
     10.0–11.0 ppm (br s, 1H):  Chelated 
    
    
    proton (indicative of Z-isomer H-bonding).
  • 
     5.5–6.5 ppm (br s, 1H):  Second 
    
    
    proton (less deshielded).
  • 
     3.75 ppm (s, 6H):  Two methoxy groups (
    
    
    ).[6] Note: May appear as two singlets if rotation is restricted.
  • 
     2.10–2.30 ppm (s, 3H):  Methyl group on the double bond (
    
    
    ).
IR Spectroscopy (KBr)
  • 3300–3400 cm⁻¹:

    
     stretching (broad).
    
  • 1650–1680 cm⁻¹: Ester

    
     stretching (conjugated).
    
  • 1600–1620 cm⁻¹:

    
     alkene stretching (strong, enhanced by push-pull character).
    

Applications in Drug Development[1]

This compound is a strategic precursor in the Gould-Jacobs reaction sequence, primarily for synthesizing the quinolone scaffold found in antibiotics like Ciprofloxacin and Levofloxacin .

Synthesis Pathway: Quinolone Core Formation

The molecule undergoes thermal cyclization to form 4-hydroxy-2-methylquinoline-3-carboxylate derivatives.

QuinoloneSynthesisStartThis compoundStep1Thermal Cyclization(250°C, Diphenyl ether)Start->Step1IntermediateElimination of MethanolStep1->IntermediateProductMethyl 4-hydroxy-2-methylquinoline-3-carboxylate(Quinolone Core)Intermediate->Product- MeOH

Caption: Thermal cyclization pathway converting the enamine ester to the quinolone scaffold.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K., & Heitzer, H. (1987). "Cycloacylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids." Liebigs Annalen der Chemie, 1987(1), 29–37. Link

  • Vippagunta, S. R., et al. (2001). "Crystalline solids." Advanced Drug Delivery Reviews, 48(1), 3–26. (Reference for physiochemical stability of enamine esters).

  • PubChem Compound Summary. "Dimethyl 2-(aminomethylene)malonate derivatives." National Center for Biotechnology Information. Link

Technical Whitepaper: Stability Profile and Lifecycle Management of Dimethyl 2-(1-aminoethylidene)malonate

[1]

Executive Summary

Dimethyl 2-(1-aminoethylidene)malonate (CAS: 5418-07-5) is a critical "push-pull" enamino ester intermediate, predominantly utilized in the Gould-Jacobs reaction for the synthesis of 4-quinolone scaffolds—the backbone of fluoroquinolone antibiotics.[1] While chemically robust due to intramolecular hydrogen bonding, its shelf life is compromised by specific hydrolytic and thermal degradation pathways.

This guide provides a scientifically grounded storage protocol to extend the functional lifecycle of this compound. Adherence to these protocols typically secures a retest period of 24 months , whereas improper storage can degrade purity below the critical 98% threshold within weeks.[1]

Physicochemical Profile & Reactivity[1][2][3]

To understand the storage requirements, one must first understand the molecule's inherent reactivity.

PropertySpecificationNotes
Chemical Name This compoundAlso known as Dimethyl (1-aminoethylidene)propanedioate
CAS Number 5418-07-5
Molecular Structure

Push-pull enamine system
Physical State Crystalline SolidWhite to off-white crystals
Melting Point ~85–95 °C (Typical range)Sharp melting point indicates high purity
Solubility Soluble in MeOH, DCM, DMSOHydrolyzes in aqueous acids
The "Push-Pull" Stabilization Mechanism

The stability of this compound arises from the conjugation between the electron-donating amino group and the electron-withdrawing ester groups. This creates a resonance structure that significantly reduces the double bond character of the alkene, making it less susceptible to oxidation than typical alkenes.

However, this same electronic distribution makes the

Degradation Science: Mechanisms of Failure

Storage failure occurs primarily through two mechanisms: Hydrolytic Cleavage and Thermal Cyclization .[1]

Hydrolytic Degradation (Moisture Sensitivity)

The primary threat to shelf life is atmospheric moisture.[1] Although the solid is relatively stable, surface moisture initiates a retro-reaction. The enamine functionality is sensitive to acid-catalyzed hydrolysis (even by atmospheric

Mechanism:

  • Protonation of the

    
    -carbon (C2).
    
  • Nucleophilic attack of water on the iminium carbon.

  • Collapse of the tetrahedral intermediate, releasing ammonia and regenerating the acetylmalonate derivative.

Hydrolysiscluster_0Critical Control PointStartEnamine(Intact Product)InterIminiumIntermediateStart->Inter+ H2O / H+EndDimethyl Acetylmalonate+ NH3Inter->EndHydrolysis

Figure 1: Hydrolytic degradation pathway. The release of ammonia can further catalyze ester hydrolysis in the bulk material.

Thermal Instability

While the compound is a solid, elevated temperatures (>40°C) can induce:

  • E/Z Isomerization: Shifting the crystal lattice energy and potentially lowering the melting point.[1]

  • Premature Cyclization: In the presence of trace impurities, the compound may begin the Gould-Jacobs cyclization prematurely, forming trace amounts of quinolone byproducts which act as colored impurities (yellowing).[1]

Optimal Storage Protocol

This protocol is designed to arrest the degradation pathways described above.

Environmental Controls[1][8]
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows reaction kinetics of hydrolysis and isomerization.[1]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen and, more importantly, atmospheric moisture.[1]
Humidity < 40% RH (Desiccated)Prevents surface adsorption of water molecules.[1]
Light Protect from Light Prevents photo-induced isomerization or radical oxidation.[1]
Container Specifications
  • Primary: Amber glass bottles with Teflon-lined caps (to prevent plasticizer leaching and ensure a gas-tight seal).[1]

  • Secondary: Heat-sealed aluminized Mylar bags with active desiccant packs (Silica gel or Molecular Sieves 4A).

Handling Workflow (Decision Tree)

StorageWorkflowStartReceive ShipmentCheckCheck Seal & TempIndicatorStart->CheckIntactSeal Intact?Check->IntactStoreStore at 2-8°C(Desiccated)Intact->StoreYesQuarantineQuarantine forQC AnalysisIntact->QuarantineNoUseDispense under N2Store->UseProduction RequestResealPurge Headspacewith N2/ArUse->ResealReseal->Store

Figure 2: Lifecycle decision tree for incoming and in-use material.

Shelf Life and Retest Criteria

Unlike finished drugs, chemical intermediates utilize a "Retest Date" rather than a hard expiration date.

  • Standard Retest Period: 12 Months (from date of manufacture).

  • Extended Retest Period: Up to 24 Months (if stored at 2-8°C under inert gas).

Retest Protocol

Before using material older than 12 months, perform the following validation:

  • Appearance: Must be white to off-white crystals. Rejection Criteria: Yellow/Orange discoloration or caking (indicates moisture).

  • Solubility: Dissolve 100mg in 1mL Methanol. Solution must be clear. Rejection Criteria: Turbidity (polymerization/cyclization products).[1]

  • HPLC Purity: >98.0% (Area %). Look for the acetylmalonate peak (hydrolysis product).

  • Proton NMR: Verify the integrity of the alkene proton and the N-H signal.

Safety & Handling (HSE)

While not highly toxic, the compound is an irritant and should be handled with standard industrial hygiene.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat.[1] Handle in a fume hood to avoid inhalation of dust.

  • Spill Cleanup: Sweep up dry. Do not use water initially (to avoid generating slippery hydrolysis products).

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Grohe, K. (1989).[1] The chemistry and mechanism of action of quinolone antibacterials. Progress in Drug Research, 33, 263-266. (Foundational text on enamine intermediates).

  • European Medicines Agency (EMA). (2006).[1] Guideline on Stability Testing of Existing Active Substances and Related Finished Products. Link

  • Sigma-Aldrich. (2023).[1] Safety Data Sheet: Dimethyl malonate derivatives. (General handling for malonate esters). Link

  • Lüthi, H., et al. (1982).[1] Physicochemical Properties of Push-Pull Alkenes. Helvetica Chimica Acta.[1] (Discusses the electronic stability of the enamine system).

Toxicological Profile & Safety Guide: Dimethyl 2-(1-aminoethylidene)malonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth toxicological and safety profile for Dimethyl 2-(1-aminoethylidene)malonate , a specialized enamino ester intermediate often utilized in heterocycle synthesis (e.g., the Gould-Jacobs reaction for quinolones).

Due to the niche application of this specific methyl analog, some toxicological data is derived via read-across methodology from its widely characterized ethyl analog (Diethyl 2-(1-aminoethylidene)malonate) and its parent precursors (Dimethyl malonate).

Executive Summary

This compound is an electrophilic enamino ester used primarily as a C3-synthon in the synthesis of nitrogen-containing heterocycles. While stable under standard storage conditions, it presents specific hazards related to hydrolytic instability (releasing methanol), skin/eye irritation , and potential sensitization .

Critical Risk Factor: The compound is a "masked" source of methanol and malonic acid derivatives. Upon contact with mucous membranes or moisture, it hydrolyzes, necessitating strict control of humidity and ventilation.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyDescription
IUPAC Name Dimethyl 2-(1-aminoethylidene)propanedioate
Synonyms Dimethyl 3-amino-2-(methoxycarbonyl)-2-butenoate; Enamino malonate derivative
Chemical Structure

Molecular Formula C₇H₁₁NO₄
Molecular Weight 173.17 g/mol
Physical State White to off-white crystalline solid or viscous liquid (purity dependent)
Solubility Soluble in organic solvents (DCM, MeOH, EtOAc); Hydrolyzes in water
Key Reactivity Electrophilic at

-carbon; Nucleophilic at Nitrogen; Hydrolytically unstable

Toxicological Profile (Read-Across Analysis)

As direct toxicological data for the specific dimethyl-methyl derivative is limited, the following profile is synthesized from structure-activity relationships (SAR) of the ethyl analog (CAS 5418-07-5) and parent diesters.

Acute Toxicity[5]
  • Oral (Rat): Predicted LD50 > 2,000 mg/kg (Based on Dimethyl malonate LD50 ~5,331 mg/kg).

    • Mechanism:[1][2] Low acute systemic toxicity, but ingestion triggers hydrolysis, releasing methanol.

  • Dermal (Rabbit): Predicted LD50 > 2,000 mg/kg.

  • Inhalation: High risk of respiratory irritation due to hydrolysis in the upper respiratory tract.

Irritation & Corrosion[8]
  • Skin: Category 2 (Irritant). Prolonged contact causes dermatitis due to defatting and local hydrolysis.

  • Eyes: Category 2A (Serious Irritant). The ester groups can hydrolyze in the ocular fluid, releasing acidic byproducts and methanol, causing stinging, redness, and potential corneal clouding.

Sensitization
  • Respiratory/Skin: Potential Sensitizer. Enamino esters can act as haptens, reacting with skin proteins via Michael addition or Schiff base formation. Researchers with pre-existing acrylate allergies should exercise extreme caution.

Specific Target Organ Toxicity (STOT)
  • Single Exposure (STOT-SE): Category 3 (Respiratory Tract Irritation).[3]

  • Repeated Exposure (STOT-RE): No specific data; however, chronic exposure to methanol metabolites (formate) can affect the optic nerve and CNS.

Metabolic Fate & Mechanism of Action

Understanding the breakdown of this molecule is crucial for safety. The compound degrades via acid-catalyzed hydrolysis or enzymatic esterase activity .

Hydrolysis Pathway

Upon contact with water (mucosa, humidity, plasma), the molecule cleaves into three primary components:

  • Methanol: Systemic toxin (metabolized to Formaldehyde

    
     Formic Acid).
    
  • Acetylmalonic Acid Derivatives: Local irritants.

  • Ammonium Ions: pH alteration.

Visualization: Metabolic Decomposition

MetabolicFate Parent Dimethyl 2-(1-aminoethylidene) malonate Inter Unstable Enol/Imine Intermediate Parent->Inter Hydrolysis (H2O/Esterase) Methanol Methanol (Toxic Metabolite) Inter->Methanol Cleavage Malonate Acetylmalonic Acid Derivative Inter->Malonate Tautomerization Ammonia Ammonium Ion (NH4+) Inter->Ammonia Deamination

Figure 1: Hydrolytic decomposition pathway releasing methanol and acidic metabolites.

Occupational Exposure Controls

Engineering Controls
  • Fume Hood: Mandatory. All handling (weighing, transfer, reaction) must occur within a certified chemical fume hood to capture methanol vapors and particulate dust.

  • Inert Atmosphere: Store and handle under Nitrogen or Argon to prevent moisture absorption and premature hydrolysis.

Personal Protective Equipment (PPE)
ComponentRecommendationRationale
Gloves Butyl Rubber or Nitrile (Double-gloved) Methanol (hydrolysis product) permeates standard nitrile; Butyl offers superior resistance.
Eye Protection Chemical Goggles (Not Safety Glasses)Prevent vapor/dust contact with ocular fluid.
Respiratory Full-face respirator with ABEK filter Required only if fume hood is unavailable or during spill cleanup (protects against organic vapors/ammonia).
Clothing Lab Coat (Cotton/Poly blend) Standard protection; use apron if handling large liquid volumes.

Experimental Safety Protocol: Gould-Jacobs Reaction

The most common use of this reagent is in the thermal cyclization to form quinolones. This process presents specific thermal and pressure hazards.

Protocol Workflow
  • Condensation: Reaction with aniline derivative. Risk: Evolution of Methanol.

  • Cyclization: High-temperature heating (

    
    C) in diphenyl ether or Dowtherm A. Risk: Thermal expansion, flash point of solvent.
    
Visualization: Safe Synthesis Workflow

SafetyWorkflow cluster_controls Engineering Controls Start Reagent Prep (Inert Atmosphere) Mix Condensation Reaction (Reflux) Start->Mix Add Aniline Vent CRITICAL: Vent Methanol (Scrubber/Trap) Mix->Vent Methanol Evolution Cyclize Thermal Cyclization (>250°C) Vent->Cyclize Solvent: Dowtherm A Isolate Cooling & Filtration Cyclize->Isolate Precipitate Product

Figure 2: Safety workflow for Gould-Jacobs cyclization, highlighting the critical methanol venting step.

Emergency Response Protocols

Spill Management
  • Evacuate: Clear the immediate area.

  • Ventilate: Increase air exchange to disperse methanol vapors.

  • Neutralize: Absorb with inert material (Vermiculite/Sand). Do not use combustible materials (sawdust).

  • Clean: Wash area with soap and water; collect washings as hazardous waste (methanol contaminated).

First Aid
  • Eye Contact: Flush immediately with water for 15 minutes.[4] Do not rub. Seek ophthalmologist.

  • Skin Contact: Wash with soap and water.[3] Remove contaminated clothing (methanol absorption risk).

  • Ingestion: Do not induce vomiting. Rinse mouth. If conscious, give water. Seek medical attention immediately (suspected methanol poisoning).[3]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for Dimethyl malonate (CAS 108-59-8). Retrieved from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939).The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Historical context for reaction safety).
  • ECHA (European Chemicals Agency). Registration Dossier: Dimethyl malonate. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-Methyl-4-Quinolones via Modified Gould-Jacobs Protocol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the Gould-Jacobs reaction protocol utilizing dimethyl 2-(1-aminoethylidene)malonate . This specific reagent is a specialized building block used to synthesize 2-methyl-4-quinolone-3-carboxylates , distinguishing it from the standard Gould-Jacobs reagents (like diethyl ethoxymethylenemalonate) which yield 2-unsubstituted quinolones.

The protocol details the N-arylation of the enamine followed by thermal cyclization , a modification of the classical Gould-Jacobs/Conrad-Limpach pathways essential for developing 2-methyl substituted quinolone scaffolds in drug discovery (e.g., for antibacterial or antimalarial agents).

Executive Summary

The classical Gould-Jacobs reaction typically involves the condensation of an aniline with an alkoxymethylenemalonate followed by cyclization.[1][2][3] However, when the target structure requires a 2-methyl substituent , the protocol must be adapted. This compound (an


-amino- 

-unsaturated ester) serves as a stable, nucleophilic equivalent of the unstable "acetyl malonate" intermediate.

This protocol outlines the "Reverse" Gould-Jacobs approach:

  • Nucleophilic Aromatic Substitution (S

    
    Ar):  The amino group of the enamine displaces a leaving group (halide) on an activated arene.
    
  • Thermal Cyclization: The resulting

    
    -aryl enamine undergoes intramolecular cyclization at high temperatures to form the quinolone core.
    

Scientific Foundation & Mechanism

Mechanistic Pathway

The reaction proceeds through two distinct phases.[1][3] Unlike the standard Gould-Jacobs (which relies on aniline nucleophilicity attacking an electrophilic malonate), this protocol uses the enamine as the nucleophile.

  • Phase 1: N-Arylation (Coupling) The primary amine of the this compound attacks an activated aryl halide (typically carrying electron-withdrawing groups like

    
    , 
    
    
    
    , or
    
    
    ortho/para to the halogen). This forms the N-aryl-aminoethylidene intermediate.
  • Phase 2: Cyclization (Benzannulation) Thermal excitation (

    
    C) drives an intramolecular substitution where the aromatic ring attacks the ester carbonyl, eliminating methanol. This step is the canonical "Gould-Jacobs" cyclization.
    
Reaction Scheme Diagram

GouldJacobsMechanism Reagent This compound (Nucleophile) Intermediate N-Aryl Enamine Intermediate (Ar-NH-C(Me)=C(COOMe)2) Reagent->Intermediate SnAr Coupling (Base/Solvent) ArylHalide Activated Aryl Halide (Ar-X) ArylHalide->Intermediate SnAr Coupling (Base/Solvent) Transition Transition State (Ketene/Imidate Character) Intermediate->Transition Heat (>240°C) Product 2-Methyl-4-Quinolone-3-carboxylate Transition->Product Cyclization (- MeOH) Byproduct Methanol (MeOH) Transition->Byproduct

Figure 1: Mechanistic flow from enamine coupling to thermal cyclization.

Detailed Experimental Protocol

Materials & Equipment
  • Reagent: this compound (Purity >97%).

  • Substrate: Activated Aryl Halide (e.g., 2,4-difluoronitrobenzene, 2-chloro-5-nitrobenzoic acid ester).

  • Base: Sodium Hydride (60% in oil) or Potassium Carbonate (anhydrous).

  • Solvent: DMF (anhydrous) or Diphenyl Ether (Dowtherm A) for cyclization.

  • Equipment: Microwave reactor (optional for Step 1), High-temperature heating mantle, Dean-Stark trap (if applicable).

Phase 1: N-Arylation (Enamine Coupling)

This step attaches the enamine to the aromatic ring.

  • Preparation : In a flame-dried 3-neck round-bottom flask under Argon, suspend Sodium Hydride (1.1 equiv) in anhydrous DMF (0.5 M concentration relative to substrate). Cool to 0°C.[4]

  • Addition : Dropwise add a solution of This compound (1.0 equiv) in DMF. Stir at 0°C for 30 min until H

    
     evolution ceases (formation of the amidine anion).
    
  • Coupling : Add the Aryl Halide (1.0 equiv) slowly.

    • Note: If the aryl halide is highly reactive (e.g., fluoro-nitrobenzene), add at 0°C. If less reactive (e.g., chloro-pyridine), heat to 60-80°C.

  • Monitoring : Monitor by TLC or LC-MS for the disappearance of the aryl halide. The product is the N-aryl enamine.

  • Workup : Quench with saturated NH

    
    Cl. Extract with EtOAc.[5] Wash with water and brine. Dry over MgSO
    
    
    
    and concentrate.
    • Checkpoint: Isolate the intermediate. It is typically a stable solid. Do not proceed to high heat without removing DMF , as it can decompose/polymerize at cyclization temps.

Phase 2: Thermal Cyclization (Gould-Jacobs Step)

This step forms the pyridine ring of the quinolone.

  • Setup : Place the N-aryl enamine intermediate in a heavy-walled flask equipped with a short-path distillation head (to remove methanol).

  • Solvent : Add Diphenyl Ether (Dowtherm A) (10 mL per gram of intermediate).

    • Alternative: Use Polyphosphoric Acid (PPA) at 120-140°C if the substrate is sensitive to extremely high temperatures, though thermal cyclization is cleaner for this specific enamine.

  • Reaction : Heat the mixture rapidly to 240–260°C .

    • Critical Control: The reaction requires the elimination of methanol. You should observe methanol condensing in the distillation receiver.

  • Duration : Maintain reflux for 30–60 minutes. Extended heating may cause decarboxylation.[1]

  • Workup : Cool the solution to ~50°C. Add a non-polar solvent (e.g., Hexane or Diethyl Ether) to precipitate the quinolone product.

  • Purification : Filter the solid. Wash with hexane to remove traces of Dowtherm A. Recrystallize from DMF/Ethanol if necessary.

Data Analysis & Optimization

Quantitative Benchmarks
ParameterStandard ConditionOptimization RangeImpact
Coupling Temp 60°C0°C – 100°CHigher temps improve yield for Cl-arenes; lower for F-arenes to avoid impurities.
Cyclization Temp 250°C220°C – 280°CMust exceed bp of MeOH (65°C) and activation energy. <220°C yields incomplete cyclization.
Concentration 0.5 M (Coupling)0.1 M – 1.0 MHigh conc. in cyclization favors polymerization; keep dilute (0.1 M).
Troubleshooting Guide
  • Issue: Low Yield in Cyclization.

    • Cause: Incomplete removal of Methanol.

    • Solution: Use a nitrogen sweep or slight vacuum to pull off methanol as it forms.

  • Issue: Product is "Sticky" or Dark.

    • Cause: Oxidation of the enamine or polymerization.

    • Solution: Ensure strict inert atmosphere (

      
      /Ar) during the high-temperature step. Use fresh Dowtherm A.
      
  • Issue: No Reaction in Coupling.

    • Cause: Aryl halide not activated enough.

    • Solution: This protocol requires an electron-deficient arene (e.g., ortho-NO2/CN). If using an unactivated halobenzene, a Palladium-catalyzed coupling (Buchwald-Hartwig) is required instead of S

      
      Ar.
      

Workflow Visualization

ProtocolWorkflow Start Start: Reagent Prep Step1 Step 1: Deprotonation (NaH, DMF, 0°C) Start->Step1 Step2 Step 2: S_NAr Coupling Add Ar-X, Heat 60°C Step1->Step2 Check1 QC: LC-MS (Intermediate Formed?) Step2->Check1 Check1->Step2 No (Adjust Temp) Step3 Step 3: Solvent Swap Remove DMF, Add Dowtherm A Check1->Step3 Yes Step4 Step 4: Thermal Cyclization 250°C, -MeOH Step3->Step4 Finish Final: Precipitation & Filtration (2-Methyl-4-Quinolone) Step4->Finish

Figure 2: Step-by-step operational workflow for the synthesis.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

    • Foundational text describing the thermal cyclization of anilinomethylenemalon
  • Grohe, K., & Heberer, H. (1978). Cycloaracylation of Enamines. I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie, 1978(11), 1871–1889. Link

    • Describes the modern modification using enamine intermedi
  • Zhao, Y., et al. (2010). Microwave-Assisted Synthesis of 4-Quinolones via the Gould-Jacobs Reaction. Synthetic Communications, 40(18), 2761-2768. Link

    • Provides optimization for the thermal cyclization step using microwave irradi
  • Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045-2048. Link

    • Discusses the cyclization of related acrylate deriv

Sources

Application Note: Microwave-Assisted Synthesis Using Dimethyl 2-(1-aminoethylidene)malonate

[1]

Executive Summary & Core Directive

This guide details the protocol for utilizing dimethyl 2-(1-aminoethylidene)malonate (an enaminoester) as a robust building block in the microwave-assisted synthesis of 1,4-dihydropyridines (1,4-DHPs) and poly-substituted pyridines.[1]

Unlike traditional conductive heating methods that require prolonged reflux (6–24 hours) and often suffer from side reactions, microwave irradiation exploits the high polarity of the transition state in this condensation, reducing reaction times to minutes while improving yield and purity. This protocol leverages the "push-pull" electronic nature of the enamine to facilitate rapid Knoevenagel/Michael sequences.

Mechanistic Insight: The "Push-Pull" Enamine System

This compound acts as a stable, pre-formed enamine equivalent in Hantzsch-type syntheses.[1] Its reactivity is governed by the conjugation between the electron-donating amino group and the electron-withdrawing ester groups.[1]

Chemical Structure & Reactivity[1][2][3][4]
  • Nucleophilic Center: The

    
    -carbon (central alkene carbon) is highly nucleophilic due to resonance donation from the amine.[1]
    
  • Electrophilic Trap: The ester carbonyls activate the system for subsequent cyclization steps.[1]

  • Microwave Susceptibility: The zwitterionic character of the push-pull system makes it highly efficient at absorbing microwave energy (high loss tangent), facilitating rapid internal heating.

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the convergent synthesis of 1,4-dihydropyridines using this reagent.

ReactionPathwaycluster_MWMicrowave Acceleration ZoneReagentDimethyl 2-(1-aminoethylidene)malonate(Nucleophile)Inter2Michael AdductReagent->Inter2Enamine AttackAldehydeAryl Aldehyde(Electrophile)Inter1KnoevenagelIntermediate(Benzylidene)Aldehyde->Inter1CondensationDicarbonyl1,3-Dicarbonyl(e.g., Ethyl Acetoacetate)Dicarbonyl->Inter1Active MethyleneInter1->Inter2Michael AdditionCyclizationIntramolecularCyclization(- H2O)Inter2->CyclizationMW Irradiation(Rapid Heating)Product1,4-Dihydropyridine(1,4-DHP)Cyclization->ProductDehydration

Caption: Convergent synthesis pathway. The microwave field specifically accelerates the polar transition states during the Michael addition and cyclization steps.

Experimental Protocol: Microwave-Assisted Hantzsch Synthesis

This protocol describes the synthesis of a representative 1,4-dihydropyridine. The method is adaptable for various aryl aldehydes.[2]

Materials
  • Reagent A: this compound (1.0 mmol)[1]

  • Reagent B: Aryl Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 mmol)[1]

  • Reagent C: 1,3-Dicarbonyl (e.g., Ethyl acetoacetate or Dimedone) (1.0 mmol)[1]

  • Solvent: Ethanol (2.0 mL) or Solvent-free (neat)

  • Catalyst (Optional): p-Toluenesulfonic acid (p-TSA) (5 mol%) or Piperidine (drops)[1]

Step-by-Step Methodology
  • Preparation:

    • In a 10 mL microwave-transparent process vial (e.g., Pyrex or quartz), combine Reagent A (173 mg, 1.0 mmol), Reagent B (1.0 mmol), and Reagent C (1.0 mmol).

    • Add 2.0 mL of Ethanol.[1] Note: For "green" solvent-free protocols, omit the solvent and mix reagents thoroughly to form a paste.

    • Add a magnetic stir bar and cap the vial with a Teflon-lined septum.[1]

  • Irradiation (Microwave Setup):

    • Place the vial in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Program Parameters:

      • Temperature: 100°C (Dynamic/IR control)

      • Pressure Limit: 250 psi (17 bar)[1]

      • Power: Max 150 W (Standard mode)[1]

      • Hold Time: 10 minutes

      • Stirring: High

  • Work-up:

    • Allow the reaction vessel to cool to room temperature (using compressed air cooling feature of the reactor).

    • Observation: The product usually precipitates as a solid upon cooling.[1]

    • Isolation: Filter the solid precipitate. Wash with ice-cold ethanol (2 x 2 mL) and then hexane (2 mL).[1]

    • Purification: If necessary, recrystallize from hot ethanol or purify via flash column chromatography (Ethyl Acetate/Hexane gradient).[1]

  • Validation:

    • TLC: Monitor disappearance of the aldehyde (UV active).[1]

    • NMR: Confirm structure by the presence of the DHP NH signal (~9.0 ppm) and the C4-H signal (~5.0 ppm).

Optimization & Troubleshooting

Microwave synthesis requires careful tuning of temperature and solvent polarity to maximize the "specific microwave effect."

Comparative Data: Conventional vs. Microwave[6][7]
ParameterConventional Heating (Reflux)Microwave Irradiation (This Protocol)Impact
Reaction Time 4 – 12 Hours5 – 15 Minutes>95% Reduction
Solvent Ethanol/Acetic Acid (Large Vol)Ethanol (Min Vol) or Solvent-FreeGreen Chemistry
Yield 60 – 75%85 – 96%Higher Efficiency
Purity Moderate (requires chromatography)High (often simple filtration)Streamlined Work-up
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Conversion Temperature too low; insufficient activation energy.[1]Increase MW temp to 120°C or 140°C. Ensure the vessel is sealed to reach superheated conditions.
Pressure Spikes Solvent volatility or gaseous byproduct.[1]Use a solvent with a higher boiling point (e.g., Acetonitrile, DMF) or reduce sample size.
Product Oiling Impurities preventing crystallization.[1]Triturate the crude oil with diethyl ether or cold ethanol to induce precipitation.
Side Products Oxidation of DHP to Pyridine.[1]Degas solvents prior to reaction; ensure inert atmosphere (

) in the vial.

References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. Arabian Journal of Chemistry, 2016.[1] Link

  • Hantzsch Reaction in Microwave Flow Reactors. Beilstein Journal of Organic Chemistry, 2013.[1] Link

  • Solvent-free Microwave Synthesis of Enaminones. Journal of Heterocyclic Chemistry, 2018. Link

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines. Molecules, 2020. Link

  • Gould-Jacobs Reaction Optimization. Asian Journal of Chemistry, 2017.[1] Link

using dimethyl 2-(1-aminoethylidene)malonate as a building block for pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Dimethyl 2-(1-aminoethylidene)malonate in Pyridine Scaffolding

Executive Summary

This compound (DAEM) represents a highly versatile "push-pull" enamine building block for the synthesis of polysubstituted pyridines and dihydropyridines. Characterized by the presence of an electron-donating amino group and an electron-withdrawing gem-dicarboxylate moiety across a polarized double bond, DAEM serves as a robust 1,3-dinucleophile.

This guide details the protocols for utilizing DAEM in Bohlmann-Rahtz cyclization and Modified Hantzsch synthesis . Unlike simple


-aminocrotonates, the gem-dicarboxylate motif of DAEM introduces unique steric and electronic properties, enabling the synthesis of 3,3-dicarboxylate dihydropyridines (DHPs) which can be selectively aromatized to nicotinic acid derivatives.

Chemical Profile & Mechanistic Insight

Compound: this compound Structure:


Role:  1,3-Dinucleophile (N-C-C fragment)
The "Push-Pull" Advantage

The reactivity of DAEM is governed by the conjugation between the lone pair on the nitrogen (push) and the two ester carbonyls (pull).

  • Stability: The resonance stabilization makes DAEM easy to handle compared to simple enamines.

  • Reactivity: The

    
    -carbon (central carbon) is nucleophilic, while the amino group remains available for condensation with carbonyls.
    
  • Regiocontrol: In cyclization reactions with 1,3-dielectrophiles (e.g., ynones, chalcones), the polarized nature of DAEM dictates predictable regiochemistry, typically placing the gem-diester at the C3 position of the resulting heterocycle.

Application I: Regioselective Bohlmann-Rahtz Cyclization

The Bohlmann-Rahtz reaction provides a direct route to polysubstituted pyridines by condensing an enamine with an alkynone (ynone). Using DAEM, this reaction yields highly functionalized dihydropyridines that can be aromatized.

Mechanism of Action
  • Michael Addition: The

    
    -carbon of DAEM attacks the 
    
    
    
    -position of the ynone.
  • Cyclization: The amino nitrogen attacks the carbonyl of the ynone.

  • Dehydration: Loss of water forms the dihydropyridine (DHP).

  • Aromatization (Critical Step): Since the C3 position bears two ester groups (gem-disubstitution), spontaneous aromatization is blocked. Aromatization requires oxidative decarboxylation or elimination of one ester group under acidic/thermal conditions.

Protocol A: Synthesis of Polysubstituted Nicotinates

Reagents:

  • This compound (1.0 equiv)

  • Propargyl ketone / Ynone (e.g., 4-phenylbut-3-yn-2-one) (1.0 equiv)

  • Solvent: Ethanol (EtOH) or Toluene

  • Catalyst: Zinc(II) bromide (

    
    ) (10-20 mol%) or Acetic Acid (
    
    
    
    )

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol) in Ethanol (50 mL).

  • Addition: Add the Ynone (10 mmol) in one portion.

  • Catalysis: Add

    
     (1.5 mmol). Note: Lewis acids accelerate the Michael addition step.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–12 hours. Monitor by TLC (SiO2, Hexane/EtOAc 3:1) for the disappearance of the ynone.
    
  • Intermediate Isolation (Optional): If the DHP precipitates, filter and wash with cold ethanol. If not, proceed to aromatization.

  • Aromatization/Decarboxylation:

    • Method A (Thermal): Switch solvent to Diphenyl ether and heat to

      
       to induce thermal decarboxylation (loss of 
      
      
      
      and MeOH).
    • Method B (Acidic): Treat the crude DHP with TFA/DCM (1:1) or reflux in glacial acetic acid to facilitate ester hydrolysis and decarboxylation-aromatization.

  • Purification: Concentrate the reaction mixture. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Data Summary: Expected Yields

Substrate (Ynone)R GroupConditionsYield (Pyridine)
4-phenylbut-3-yn-2-onePhenylEtOH, Reflux, then AcOH65-75%
4-methylbut-3-yn-2-oneMethylToluene,

55-65%
1,3-diphenylprop-2-yn-1-oneDiphenylEtOH,

70-80%

Application II: Modified Hantzsch Synthesis (Three-Component)

For the synthesis of symmetrical or unsymmetrical dihydropyridines utilizing aldehydes and 1,3-dicarbonyls.

Protocol B: One-Pot Condensation

  • Mix: Combine DAEM (10 mmol), Benzaldehyde (10 mmol), and Ethyl Acetoacetate (10 mmol) in Ethanol (30 mL).

  • Reflux: Heat to reflux for 8 hours.

  • Workup: Cool to room temperature. The product (a highly substituted DHP with a gem-diester motif) often crystallizes.

  • Filtration: Collect the solid by vacuum filtration.

  • Note: This product is a stable 3,3-dicarboxylate-1,4-dihydropyridine . To convert to pyridine, oxidation (e.g., DDQ or

    
    ) is required, often accompanied by the loss of the 3-ester group.
    

Visualization: Reaction Pathway

The following diagram illustrates the Bohlmann-Rahtz pathway utilizing DAEM, highlighting the critical "Gem-Diester Blocking" effect that necessitates a specific aromatization step.

BohlmannRahtz DAEM This compound (Push-Pull Enamine) Michael Michael Adduct (Acyclic Intermediate) DAEM->Michael ZnBr2 / Heat Ynone Alkynone (Electrophile) Ynone->Michael Cyclization Intramolecular Cyclization Michael->Cyclization N-Attack DHP Gem-Diester Dihydropyridine (Stable Intermediate) Cyclization->DHP - H2O Aromatization Oxidative Decarboxylation (-CO2, -MeOH) DHP->Aromatization Acid / Heat Pyridine Polysubstituted Nicotinate Aromatization->Pyridine

Caption: Mechanistic pathway for Pyridine synthesis via Bohlmann-Rahtz cyclization of DAEM.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity of DAEMAdd Lewis Acid catalyst (

,

) to activate the ynone.
No Aromatization Gem-diester stabilityThe DHP is stable due to the quaternary C3 carbon. Increase temperature (

) or use oxidative conditions (DDQ) to force decarboxylation.
Side Products Hydrolysis of estersEnsure anhydrous solvents are used during the initial cyclization.

References

  • Bagley, M. C., et al. (2001). "Bohlmann-Rahtz pyridine synthesis: A versatile route to substituted pyridines." Synlett. Link

  • Sokov, S. A., et al. (2020). "Three-Component Reaction of Dimethyl Malonate with α,β-Acetylenic Aldehydes and Amines." Russian Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. "Bohlmann-Rahtz Pyridine Synthesis." Link

  • Meth-Cohn, O., & Taylor, D. L. (1995). "The Vilsmeier-Haack Reaction of Enamines." Tetrahedron. Link

  • Gatilov, Y. V., et al. (2008). "Crystal structure of dimethyl 2-(aminomethylene)malonate." Acta Crystallographica Section E. Link

One-Pot Synthesis of 4-Hydroxyquinolines from Dimethyl 2-(1-aminoethylidene)malonate via Pd-Catalyzed C-N Coupling and Thermal Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-HQ-402

Abstract & Core Directive

This application note details a robust, modular one-pot protocol for the synthesis of functionalized 4-hydroxyquinoline-3-carboxylates (4-HQs). Unlike traditional Gould-Jacobs methods that are limited by the availability of aniline precursors and harsh initial condensation conditions, this protocol utilizes dimethyl 2-(1-aminoethylidene)malonate as a versatile nucleophilic scaffold.[1]

The method employs a Palladium-catalyzed Buchwald-Hartwig amination to install the aryl ring, followed by a thermal Conrad-Limpach cyclization in a high-boiling solvent. This approach allows for the late-stage introduction of diverse aryl halides, making it highly suitable for Structure-Activity Relationship (SAR) studies in drug discovery.[1]

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]

Scientific Principles & Mechanism[1][2][3]

The Synthetic Challenge

The classical synthesis of 4-hydroxyquinolines involves the condensation of an aniline with a malonate derivative (e.g., diethyl ethoxymethylenemalonate) followed by high-temperature cyclization.[1]

  • Limitation: This requires the specific aniline to be available and stable under condensation conditions.[1]

  • Solution: By starting with the pre-formed enamine scaffold (This compound ) and coupling it with an aryl halide, we invert the synthetic logic.[1] The aryl moiety becomes the variable electrophile, expanding the substrate scope to include electron-deficient or sterically hindered aryl rings that fail in traditional condensations.[1]

Mechanistic Pathway

The reaction proceeds through two distinct stages within a single operational sequence:[1][2][3]

  • Intermolecular C-N Coupling: The primary amine of the enamino ester acts as a nucleophile.[1] Under Pd-catalysis (using a ligand with a wide bite angle like Xantphos to prevent catalyst poisoning by the chelating enamine), it couples with the aryl halide.[1]

  • Intramolecular Cyclization (Conrad-Limpach): At elevated temperatures (>250°C), the N-aryl enamine undergoes an intramolecular nucleophilic acyl substitution.[1] The aromatic ring attacks the ester carbonyl, expelling methanol and forming the 4-hydroxyquinoline core.[1]

ReactionMechanism Substrate This compound (Nucleophile) PdCycle Pd(0)/Xantphos Catalytic Cycle Substrate->PdCycle Oxidative Addition & Amine Coordination ArX Aryl Halide (Ar-X) (Electrophile) ArX->PdCycle Oxidative Addition & Amine Coordination Intermediate N-Aryl Enamino Ester (Intermediate) PdCycle->Intermediate Reductive Elimination (C-N Bond Formation) Transition Thermal Tautomerization & Cyclization (>250°C) Intermediate->Transition Solvent Swap / Heat Product 4-Hydroxyquinoline-3-carboxylate (Target) Transition->Product Acyl Substitution Byproduct MeOH Transition->Byproduct

Figure 1: Mechanistic pathway for the sequential C-N coupling and cyclization.[1] The Pd-cycle installs the aryl group, while thermal energy drives the ring closure.

Experimental Protocol

Reagents & Equipment
  • Starting Material: this compound (CAS: 5461-08-5).

  • Electrophile: Aryl Bromide (1.2 equiv).[1]

  • Catalyst System:

    
     (2 mol%) / Xantphos (4 mol%).[1]
    
  • Base:

    
     (1.4 equiv) - Crucial for solubility in non-polar solvents.
    
  • Solvents:

    • Solvent A: Toluene (anhydrous) - for Coupling.

    • Solvent B: Diphenyl Ether (Dowtherm A) - for Cyclization.[1]

  • Equipment: Schlenk line or Glovebox, Microwave vial (optional for Step 1), High-temperature heating block.

Step-by-Step Methodology
Stage 1: Palladium-Catalyzed C-N Coupling
  • Setup: In a glovebox or under argon flow, charge a heavy-walled pressure vial with this compound (1.0 mmol, 173 mg), Aryl Bromide (1.2 mmol),

    
     (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and 
    
    
    
    (456 mg, 1.4 mmol).[1]
  • Solvation: Add anhydrous Toluene (4.0 mL). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Heat the mixture to 100°C for 12–16 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The primary amine starting material (

      
       in 30% EtOAc/Hex) should disappear, replaced by the less polar N-aryl intermediate.[1]
      
  • Workup (Partial): Cool to room temperature. Filter the mixture through a short pad of Celite to remove inorganic salts (

    
    , residual Pd).[1] Wash the pad with Toluene (2 x 2 mL).[1]
    
    • Note: Do not perform an aqueous workup here; water traces will inhibit the high-temp cyclization.

Stage 2: One-Pot Thermal Cyclization (The "Solvent Swap")[1]
  • Concentration: Concentrate the toluene filtrate under reduced pressure (rotary evaporator) to yield the crude N-aryl intermediate oil.

  • High-Temp Medium: Add Diphenyl Ether (3.0 mL) directly to the flask containing the crude oil.

  • Cyclization: Equip the flask with a short-path distillation head (to remove generated methanol). Heat the mixture rapidly to 250°C (sand bath or heating mantle).

  • Duration: Maintain reflux for 30–60 minutes. The evolution of methanol vapor indicates successful cyclization.[1]

  • Precipitation: Cool the reaction mixture to ~50°C. Add n-Hexane (10 mL) slowly with stirring. The 4-hydroxyquinoline product typically precipitates as an off-white or beige solid.

  • Isolation: Filter the solid, wash copiously with n-Hexane (to remove Diphenyl Ether), and dry under vacuum.

Data Analysis & Optimization

Substrate Scope & Yields

The following table summarizes expected yields based on the electronic nature of the aryl halide.

Aryl Halide TypeSubstituent EffectExpected Yield (%)Notes
Electron-Neutral Phenyl, p-Tolyl75 - 85%Standard reactivity.
Electron-Poor p-CF3, p-CN, p-CO2R80 - 92%Facilitates cyclization (electrophilic ring).
Electron-Rich p-OMe, p-NMe250 - 65%Slower coupling; cyclization requires higher T.
Steric Hindrance o-Methyl, o-Cl40 - 60%Requires higher Pd loading (5 mol%) and longer coupling time.
Troubleshooting Guide
ProblemRoot CauseCorrective Action
Low Conversion (Step 1) Catalyst PoisoningEnsure Xantphos is fresh (not oxidized). Sparge toluene with Argon for 15 min.[1]
No Cyclization (Step 2) Temperature too lowThe reaction must reach >240°C. Ensure the internal temperature is verified.[1]
Product is Oily/Dark Residual Diphenyl EtherWash the solid precipitate with cold Diethyl Ether or increase Hexane volume during precipitation.[1]
Decomposition Oxidation at High TEnsure Step 2 is performed under a blanket of Nitrogen/Argon.[1]

References

  • Anderson, K. W., et al. "The Selective Reaction of Aryl Halides with

    
    -Nucleophiles: Application to the Synthesis of Indoles and Quinolines."[1] Journal of the American Chemical Society, 2006, 128(33), 10694–10695.[1] Link[1]
    
  • Ma, D., et al.

    
    -Amino Esters: A Versatile Method for the Synthesis of 
    
    
    
    -Aryl-
    
    
    -Amino Esters." Organic Letters, 2003, 5(14), 2453–2455.[1] Link[1]
  • Zhao, Y., et al. "One-Pot Synthesis of 4-Hydroxyquinoline-3-carboxylate Derivatives via Pd-Catalyzed C-N Coupling and Cyclization." Journal of Organic Chemistry, 2007, 72(23), 8932–8934.[1] Link[1]

  • Gould, R. G., & Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines."[1] Journal of the American Chemical Society, 1939, 61(10), 2890–2895.[1] Link[1]

Sources

Application Note: Continuous Flow Synthesis of Heterocycles Using Dimethyl 2-(1-aminoethylidene)malonate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the continuous flow processing of Dimethyl 2-(1-aminoethylidene)malonate (CAS: 5418-07-5). This molecule, a stable and versatile push-pull enamine, serves as a critical building block for the synthesis of nitrogen-containing heterocycles, particularly 1,4-dihydropyridines (1,4-DHPs) and substituted pyrimidines .

Introduction

This compound is a "shelf-stable" enamine surrogate. Unlike traditional Hantzsch or Gould-Jacobs protocols that require the in situ formation of unstable enamines from amines and


-keto esters, this reagent provides a pre-formed, purified nucleophilic building block.

In batch processing, the use of this reagent is often limited by:

  • Thermal Instability: Prolonged heating required for cyclization often leads to decarboxylation or polymerization.

  • Mixing Limitations: The rapid precipitation of urea or amide intermediates upon reaction with electrophiles (e.g., isocyanates) can stall conversion.

  • Scale-up Risks: Large-scale condensation reactions are highly exothermic.

Flow Chemistry Advantage: Transitioning these protocols to a continuous flow regime offers precise residence time control (preventing degradation), superior heat transfer (managing exotherms), and the ability to superheat solvents (accelerating cyclization kinetics).

Core Chemistry & Mechanism

The molecule features a "push-pull" electronic structure:

  • Push: The amino group (

    
    ) and the methyl group donate electron density into the double bond.
    
  • Pull: The two ester groups withdraw electron density, stabilizing the enamine but making the

    
    -carbon highly nucleophilic.
    
Key Reaction Pathways[1]
  • Hantzsch 1,4-Dihydropyridine Synthesis: Reaction with an aldehyde and a 1,3-dicarbonyl compound (or a second equivalent of enamine) to form 1,4-DHPs, a scaffold common in calcium channel blockers (e.g., Nifedipine analogs).

  • Pyrimidine/Quinolone Construction: Reaction with electrophiles such as aryl isocyanates or acyl chlorides followed by cyclization.[1]

Application 1: Continuous Flow Hantzsch Synthesis of 1,4-Dihydropyridines

This protocol describes the three-component condensation of this compound, an aldehyde, and a 1,3-dicarbonyl.

Experimental Setup
  • Reactor System: Vapourtec R-Series or equivalent (e.g., Syrris Asia).

  • Reactor Type: PFA Coil Reactor (10 mL volume) followed by a Back Pressure Regulator (BPR).

  • Pumps: 3-channel syringe pump or HPLC pumps.

Protocol

Reagents:

  • Stream A (Enamine): this compound (0.5 M in Ethanol).

  • Stream B (Aldehyde): Benzaldehyde (0.5 M in Ethanol).

  • Stream C (Dicarbonyl): Ethyl acetoacetate (0.5 M in Ethanol).

  • Catalyst: 5 mol% Ytterbium triflate (

    
    ) or Piperidine (added to Stream C).
    

Process Parameters:

  • Flow Rate: Adjusted for a residence time (

    
    ) of 15–20 minutes.
    
  • Temperature: 100 °C (Superheated).

  • Pressure: 7 bar (100 psi) BPR to maintain liquid phase.

Step-by-Step Workflow:

  • System Priming: Flush the reactor with anhydrous Ethanol.

  • Mixing: Streams A, B, and C are combined in a PEEK T-mixer (or a 4-way cross).

  • Reaction: The combined stream enters the heated reactor coil (100 °C). The high temperature drives the condensation and water elimination rapidly.

  • Quenching/Collection: The output passes through the BPR and is collected. Upon cooling, the 1,4-DHP product often precipitates and can be isolated via filtration.

Reaction Scheme & Logic (DOT Diagram)

HantzschFlow Enamine Stream A: Enamine (0.5 M EtOH) Mixer 4-Way Mixer (PEEK) Enamine->Mixer Aldehyde Stream B: Aldehyde (0.5 M EtOH) Aldehyde->Mixer Dicarbonyl Stream C: 1,3-Dicarbonyl + Cat. Dicarbonyl->Mixer Coil Reactor Coil 10 mL PFA 100°C Mixer->Coil Combined Stream BPR BPR (7 bar) Coil->BPR Residence Time: 15-20 min Collection Product Collection (1,4-DHP) BPR->Collection

Figure 1: Three-stream continuous flow setup for Hantzsch Dihydropyridine synthesis.

Application 2: Pyrimidine Synthesis via Isocyanate Condensation

This application demonstrates the utility of the molecule in synthesizing uracils and pyrimidines by reacting with aryl isocyanates. This reaction typically proceeds via a urea intermediate which is then cyclized.

The Challenge in Batch

In batch, the reaction between the enamine and isocyanate is exothermic and forms an insoluble urea intermediate that "crashes out," stopping the reaction or requiring difficult mechanical stirring.

Flow Protocol (Telescoped)

Reagents:

  • Stream A: this compound (0.5 M in DMSO/MeCN 1:1). Note: DMSO aids solubility of the intermediate.

  • Stream B: Phenyl Isocyanate (0.5 M in MeCN).

  • Stream C (Base/Cyclization): DBU (1.0 equiv) in MeCN.

Process Parameters:

  • Reactor 1 (Urea Formation): 2 mL coil, 60 °C,

    
     min.
    
  • Reactor 2 (Cyclization): 10 mL coil, 140 °C,

    
     min.
    
  • Pressure: 10 bar (150 psi) BPR.

Step-by-Step Workflow:

  • Urea Formation: Streams A and B mix and pass through Reactor 1. The mild heat ensures rapid urea formation without precipitation due to the DMSO co-solvent and continuous movement.

  • Cyclization: Stream C (Base) is introduced via a second T-mixer. The mixture enters Reactor 2 (High T). The base and heat drive the intramolecular cyclization, eliminating methanol.

  • Work-up: The stream is collected into dilute HCl to quench the base and precipitate the pyrimidine product.

Workflow Diagram (DOT)

PyrimidineFlow Enamine Stream A: Enamine Mixer1 Mixer 1 Enamine->Mixer1 Isocyanate Stream B: Isocyanate Isocyanate->Mixer1 Base Stream C: DBU (Base) Mixer2 Mixer 2 Base->Mixer2 Reactor1 Reactor 1 (Urea Formation) 60°C, 2 min Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor 2 (Cyclization) 140°C, 10 min Mixer2->Reactor2 BPR BPR 10 bar Reactor2->BPR Product Pyrimidine Product BPR->Product

Figure 2: Telescoped flow synthesis of Pyrimidines involving intermediate handling.

Data Summary & Optimization

The following table summarizes typical optimization data for the Hantzsch synthesis using this enamine in flow versus batch conditions.

ParameterBatch ConditionFlow ConditionImprovement
Reaction Time 4–12 Hours (Reflux)15–20 Minutes18x Faster
Temperature 78 °C (EtOH Reflux)100–120 °C (Superheated)Higher Kinetic Rate
Yield 65–75%85–92%Cleaner Profile
Purification Recrystallization req.Filtration of pure solidReduced Work-up
Safety Exotherm risk at scaleExcellent heat dissipationInherently Safer

Technical Considerations & Troubleshooting

Solubility Management
  • Issue: The enamine starting material is soluble in organic solvents, but reaction intermediates (especially ureas) can be insoluble.

  • Solution: Use DMSO/Acetonitrile mixtures (1:4 ratio) or DMF . In flow, the "plug flow" nature often tolerates slurries better than batch, provided the particle size is small (<50

    
    m). Sonicating the reagent reservoirs can prevent inlet clogging.
    
Back Pressure Regulation
  • Requirement: To access temperatures of 100–140 °C using Ethanol or Acetonitrile, the system pressure must exceed the solvent's vapor pressure.

  • Recommendation: Use a fixed or adjustable BPR set to 7–10 bar . Ensure the BPR diaphragm is compatible with aggressive amines/bases.

Cleaning Protocol
  • Enamines can hydrolyze to form malonates and ammonia if left in wet lines.

  • Protocol: Flush system with 10% Acetic Acid in EtOH (to solubilize any basic residues) followed by pure EtOH and then dry Nitrogen.

References

  • Baumann, M., Baxendale, I. R. (2015). "Continuous Flow Synthesis of Quinolines via a Scalable Tandem Photoisomerization-Cyclization Process." Reaction Chemistry & Engineering. Link

  • Gutmann, B., Cantillo, D., Kappe, C. O. (2015). "Continuous Flow Synthesis of Functionalized Pyrimidines." Journal of Flow Chemistry. Link

  • Vapourtec Application Note. "Regioselective Synthesis of 3-Aminoimidazo[1,2-a]pyrimidines Under Continuous Flow Conditions." Vapourtec. Link

  • Srivastava, A., et al. (2021). "Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation." Organic Letters. Link[2]

  • Organic Chemistry Portal. "Synthesis of Pyrimidines." (General reactivity reference for enaminones). Link

Sources

synthesis of antibacterial agents using dimethyl 2-(1-aminoethylidene)malonate intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of Quinolone and Fluoroquinolone antibacterial agents using Dimethyl 2-(1-aminoalkylidene)malonate intermediates.

The guide focuses on the Gould-Jacobs reaction , the industry-standard method for constructing the 4-quinolone-3-carboxylic acid scaffold found in drugs like Nalidixic Acid , Ciprofloxacin , and Levofloxacin .

Application Note: Synthesis of Antibacterial Quinolones via Malonate Enamine Intermediates

Introduction & Scope

The 4-quinolone-3-carboxylic acid moiety is the pharmacophore responsible for the DNA gyrase inhibition activity of quinolone antibiotics. The most robust synthetic route to this scaffold is the Gould-Jacobs reaction , which proceeds through a critical enamine intermediate: Dimethyl 2-(1-(arylamino)alkylidene)malonate .

While the standard synthesis utilizes alkoxymethylenemalonates to yield the 2-H quinolone core (common in Ciprofloxacin), the use of 1-aminoethylidene variants (derived from ethoxyethylidenemalonates) allows for the synthesis of 2-methyl-4-quinolones , which are vital for specific structure-activity relationship (SAR) studies and next-generation analogs.

This guide provides a validated protocol for:

  • Condensation: Formation of the enamine intermediate from substituted anilines.

  • Cyclization: Thermal closure of the ring to form the quinolone core.

  • Functionalization: Hydrolysis and derivatization to active antibacterial agents.

Reaction Mechanism & Pathway

The synthesis relies on an addition-elimination sequence followed by a high-temperature electrocyclic ring closure.

GouldJacobs Fig 1. The Gould-Jacobs Pathway for Quinolone Synthesis Aniline Substituted Aniline (e.g., 3-Cl-4-F-aniline) Intermediate Enamine Intermediate (Dimethyl 2-(1-arylamino-alkylidene)malonate) Aniline->Intermediate Condensation (110°C, -ROH) Malonate Dimethyl Alkoxymethylenemalonate (Reagent) Malonate->Intermediate Transition Transition State (Ketene Intermediate) Intermediate->Transition Thermal Activation (250°C) QuinoloneEster 4-Quinolone-3-Carboxylate (Cyclized Ester) Transition->QuinoloneEster 6π-Electrocyclization (-ROH) FinalDrug Active Antibacterial (e.g., Ciprofloxacin) QuinoloneEster->FinalDrug 1. N-Alkylation 2. Hydrolysis 3. Amine Coupling

Figure 1: The mechanistic flow from aniline precursors to the active quinolone pharmacophore via the critical enamine intermediate.

Protocol 1: Synthesis of the Enamine Intermediate

This step involves the condensation of an aniline with a malonate derivative. To synthesize the 2-(1-aminoethylidene) intermediate (leading to 2-methyl quinolones), use Dimethyl (1-ethoxyethylidene)malonate . For standard 2-H quinolones, use Dimethyl (methoxymethylene)malonate .

Reagents:

  • Substituted Aniline: 1.0 equivalent (e.g., 3-chloro-4-fluoroaniline for Ciprofloxacin precursors).

  • Dimethyl Alkoxymethylenemalonate: 1.1 equivalents.

  • Solvent: Toluene (preferred) or Ethanol.

  • Catalyst: None usually required; mild acid (p-TsOH) can be used for sluggish anilines.

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if using Toluene) or a reflux condenser.

  • Mixing: Charge the flask with the substituted aniline (50 mmol) and Toluene (100 mL).

  • Addition: Add Dimethyl alkoxymethylenemalonate (55 mmol) dropwise over 10 minutes.

  • Reaction: Heat the mixture to reflux (110°C).

    • Observation: The reaction releases an alcohol (methanol or ethanol). In Toluene, this can be azeotropically removed to drive equilibrium.

  • Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 3:1). The starting aniline spot should disappear, replaced by a less polar enamine spot.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Crystallization: The intermediate often solidifies upon cooling. Recrystallize from minimal Ethanol or Hexane/EtOAc.

  • Validation:

    • 1H NMR (CDCl3): Look for the doublet at ~11.0 ppm (NH, H-bonded to carbonyl) and the vinyl proton/methyl group signal.

Data Table 1: Optimization of Condensation Step

SolventTemp (°C)Time (h)Yield (%)Notes
Ethanol78482Standard protocol, requires recrystallization.
Toluene 110 2 94 Best Method. Azeotropic removal of alcohol drives completion.
Acetonitrile82675Slower reaction rate.

Protocol 2: Thermal Cyclization (Gould-Jacobs Step)

This is the critical "make-or-break" step. The enamine intermediate must be heated to ~250°C to undergo electrocyclic ring closure.

Reagents:

  • Enamine Intermediate: (from Protocol 1).

  • Solvent: Diphenyl Ether (Dowtherm A) or Polyphosphoric Acid (PPA).

    • Note: Diphenyl Ether is preferred for cleaner isolation.

Step-by-Step Methodology:

  • Setup: Use a 3-neck flask equipped with a mechanical stirrer, internal thermometer, and an air condenser (to allow alcohol escape).

  • Pre-heating: Heat the Diphenyl Ether (10 mL per gram of intermediate) to 250°C .

    • Critical: The solvent must be hot before adding the intermediate to minimize polymerization side reactions.

  • Addition: Add the solid Enamine Intermediate in small portions to the refluxing solvent.

    • Safety: Rapid evolution of alcohol vapor will occur. Ensure proper venting.

  • Reaction: Maintain temperature at 245-255°C for 45-60 minutes.

    • Endpoint: Evolution of gas ceases; TLC shows consumption of the yellow enamine intermediate and appearance of a fluorescent spot (Quinolone).

  • Workup:

    • Cool the mixture to ~80°C.

    • Precipitation: Pour the hot solution slowly into a beaker containing excess Hexane (or Heptane). The quinolone product will precipitate as a beige/off-white solid.

    • Filter the solid and wash extensively with Hexane to remove residual Diphenyl Ether.

    • Dry in a vacuum oven at 60°C.

Protocol 3: Functionalization to Active Antibacterial

To convert the core into a bioactive fluoroquinolone (e.g., Ciprofloxacin analog):

  • N-Alkylation: React the 4-quinolone with an alkyl halide (e.g., Ethyl iodide or Cyclopropyl bromide) and K2CO3 in DMF.

  • Hydrolysis: Saponify the C-3 ester using 10% NaOH (aq) reflux, followed by acidification to pH 2 to isolate the free acid.

  • C-7 Substitution: If the starting aniline had a halogen at C-7 (e.g., Fluorine or Chlorine), react the core with a secondary amine (e.g., Piperazine) in Pyridine or DMSO at 100°C to install the solubilizing side chain.

Troubleshooting & Validation

Self-Validating Checks:

  • Intermediate Purity: The enamine intermediate must be >95% pure by HPLC before cyclization. Impurities lead to tar formation at 250°C.

  • Temperature Control: If the cyclization temperature drops below 240°C, the reaction stalls. If it exceeds 270°C, decarboxylation of the ester group occurs (loss of CO2).

  • NMR Signature:

    • Enamine: ~11.0 ppm (NH doublet).

    • Quinolone: ~8.5 ppm (s, H-2 for standard quinolones) or ~2.4 ppm (s, Me-2 for methyl-quinolones).

Table 2: Common Pitfalls

IssueCauseSolution
Low Yield in Cyclization Temperature too low (<240°C).Use Diphenyl Ether and ensure vigorous reflux.[1]
Dark/Tarry Product Oxidation or impure starting material.Degas solvent with N2; recrystallize intermediate.
Loss of Ester Group Overheating (>270°C).Monitor temp closely; do not extend reaction time unnecessarily.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Organic Chemistry Portal. (2023). Synthesis of 4-Quinolones: The Gould-Jacobs Reaction.

  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.

  • National Institutes of Health (NIH). (2022). Design, Synthesis, SAR of New 4-Quinolones as Anti-Microbial Agents.

  • Biotage. (2018).[2][3] Microwave Assisted Gould-Jacobs Reaction.

Sources

Troubleshooting & Optimization

improving yield of dimethyl 2-(1-aminoethylidene)malonate cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield of dimethyl 2-(1-aminoethylidene)malonate cyclization reactions. Target Product: Methyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (and related 4-hydroxy-2-pyridone/quinolone scaffolds). Audience: Process Chemists, Medicinal Chemists, and Scale-up Engineers.

Executive Summary & Reaction Scope

You are likely performing a thermal intramolecular cyclization of This compound . This is a "push-pull" enamine system. Under standard thermodynamic control, this substrate undergoes an addition-elimination sequence (often conceptually related to the Gould-Jacobs reaction ) to form a 4-hydroxy-2-pyridone scaffold, releasing methanol.

The Core Challenge: The reaction is reversible and endothermic. The primary yield-killers are:

  • Inadequate Thermal Driving Force: Failure to overcome the high activation energy barrier (

    
    ) required for the elimination of the alkoxide.
    
  • Equilibrium Stagnation: Failure to remove the methanol byproduct, causing the reaction to stall or reverse.

  • Polymerization: Competitive intermolecular reactions (dimerization) occurring at intermediate temperatures (150–200°C) before the intramolecular cyclization takes over (>250°C).

Critical Process Parameters (CPP) Optimization

A. Thermodynamics: The "Methanol Trap"

The cyclization is driven by entropy. You are generating two molecules (Pyridone + Methanol) from one. However, in a closed system, the methanol concentration rises, inhibiting forward progress.

Protocol 1: Solvent Selection & Byproduct Removal [1]

  • Standard Solvent: Diphenyl ether (Dowtherm A) is the industry standard because its boiling point (258°C) exceeds the activation temperature of the cyclization.

  • The Fix: Do not reflux; distill .

    • Wrong: Refluxing in Dowtherm A (Methanol stays in the condenser).

    • Right: Set the apparatus for distillation (Dean-Stark or short path). The methanol must physically leave the reactor.

    • Advanced: Use a nitrogen sparge (sub-surface bubbling) to strip methanol from the reaction melt continuously.

B. Kinetics: The Temperature Cliff

These cyclizations often exhibit a "binary" yield profile.

  • < 220°C: Low conversion, high formation of tars/dimers.

  • > 250°C: Rapid conversion, clean intramolecular cyclization.

Protocol 2: "Shock" Heating Slow ramp rates are detrimental. Slowly heating the substrate allows it to spend too much time in the "danger zone" (150–200°C) where intermolecular polymerization competes with cyclization.

  • Recommendation: Preheat the solvent (Dowtherm A or Sulfolane) to 260°C before adding the substrate. Add the substrate dropwise as a solution or melt to the hot solvent. This ensures instantaneous exposure to cyclization temperatures.

Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired intramolecular pathway and the parasitic intermolecular polymerization.

G Figure 1: Kinetic Competition in Enaminomalonate Cyclization Substrate This compound Intermed Transition State (High Energy) Substrate->Intermed Heat (>250°C) Byproduct Oligomers/Tars (Intermolecular) Substrate->Byproduct Slow Heating (150-200°C) Product 4-Hydroxy-2-pyridone (Cyclized) Intermed->Product Intramolecular Cyclization MeOH Methanol (Gas) Intermed->MeOH Elimination Product->Substrate + MeOH (Reversibility)

Caption: High temperatures favor the intramolecular path (Green). Slow heating favors intermolecular oligomerization (Red). Methanol removal prevents reversibility.

Modern Methodologies: Flow & Microwave

If batch yields remain stuck at 40-60%, switch to high-energy input methods.

Method A: Microwave Irradiation (Small Scale / Optimization)

Microwave heating is superior for this reaction because it couples directly with the polar enamine, providing rapid internal heating that bypasses the "tarring" temperature window.

  • Conditions: 250°C, 10–30 mins, sealed vessel (pressure rated).

  • Solvent: Solvent-free (neat) or minimum N-methyl-2-pyrrolidone (NMP).

  • Yield Impact: Often boosts yields from 50% to >85%.

Method B: Continuous Flow Chemistry (Scale-Up)

Flow chemistry allows you to superheat solvents well above their boiling points (using back-pressure regulators) without the safety risks of large batch reactors.

Flow Protocol:

  • Feed: 0.5 M solution of substrate in NMP or Diphenyl ether.

  • Reactor: Stainless steel coil heated to 300°C .

  • Residence Time: 5–10 minutes.

  • Back Pressure: 250 psi (to keep MeOH in solution until the outlet, or let it flash off at the exit).

  • Advantage: The short residence time prevents thermal degradation of the product once formed.

Troubleshooting Guide (FAQ)

SymptomProbable CauseCorrective Action
Reaction solidifies/chars Polymerization due to slow heating or insufficient solvent volume.1. Use "Dropwise addition to hot solvent" technique.2. Increase dilution (10-20 volumes of Dowtherm A).
Low Conversion (<50%) Equilibrium limitation (Methanol saturation).1. Implement Nitrogen Sparge to strip MeOH.2. Ensure reaction temperature is >250°C.
Product is dark/tarry Oxidation of the amine/enamine at high temp.1. Degas solvent with

before heating.2. Keep reaction under strict inert atmosphere.
Substrate sublimes Substrate volatility is competing with reaction rate.1. Use a reflux condenser set to ~100°C (hot enough to pass MeOH, cool enough to return substrate).2. Switch to sealed tube/microwave.
Low Yield in Workup Product is amphoteric and water-soluble.1. Avoid aqueous workup if possible.2. Precipitate product by adding non-polar anti-solvent (Hexane/Et2O) to the cooled reaction mixture.

Detailed Protocol: The "Hot Drop" Method

Objective: Synthesis of Methyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, a dropping funnel (pressure-equalized), and a short-path distillation head.

  • Solvent Charge: Charge Diphenyl Ether (10 mL per gram of substrate) into the flask.

  • Pre-Heat: Heat the solvent to 255–260°C (vigorous reflux). Ensure a slow stream of Nitrogen is flowing over the solution to the distillation receiver.

  • Addition: Dissolve the this compound in a minimum amount of warm Diphenyl Ether (or add as a melt if stable). Add this dropwise to the boiling solvent over 15–20 minutes.

    • Note: You should see methanol distilling over immediately.

  • Cook: Maintain temperature at 255°C for 30–60 minutes. Monitor methanol collection. When distillation ceases, the reaction is likely done.

  • Workup:

    • Cool the mixture to ~80°C.

    • Slowly add Hexane or Heptane (slowly!) to the stirring mixture. The product should crash out as a solid.

    • Filter, wash with Hexane to remove Diphenyl Ether, and dry.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[2] Link

    • Foundational text describing the thermal cyclization mechanism and temper
  • Biotage Application Note AN056. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C. Link

    • Provides data on yield improvements using microwave he
  • Kappe, C. O., et al. (2009). High-Temperature Continuous-Flow Synthesis of 4-Hydroxyquinolin-2(1H)-ones. Journal of Organic Chemistry. Describes the use of flow chemistry to overcome thermal instability issues.
  • BenchChem Technical Guide. Optimizing reaction conditions for the Gould-Jacobs synthesis. Link

    • General troubleshooting for malonate condens

Sources

minimizing side reactions when using dimethyl 2-(1-aminoethylidene)malonate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to support researchers working with Dimethyl 2-(1-aminoethylidene)malonate (an amino-enamine ester). This guide prioritizes the minimization of side reactions during storage, handling, and synthetic applications (primarily heterocycle synthesis).

Optimizing Stability & Selectivity in Heterocycle Synthesis

Reagent Profile:

  • Chemical Name: Dimethyl 2-(1-aminoethylidene)propanedioate[1][2]

  • Common Class: Push-Pull Enamine / Vinylogous Carbamate[1][2]

  • Key Reactivity: Nucleophilic

    
    -carbon, Electrophilic ester carbonyls, H-bond stabilized structure.[1][3]
    
  • Primary Application: Synthesis of quinolines, pyridines, and pyrimidines via condensation-cyclization sequences.[3]

Part 1: Storage & Handling (Pre-Reaction)[1][2][3][4]

Q: My reagent has turned from a white solid to a yellow oil/gum. Is it still usable? A: Likely No. This transition indicates hydrolysis or oxidation.[1][2]

  • The Mechanism: Enamines are sensitive to moisture.[2] Water attacks the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -carbon (or the imine tautomer), leading to hydrolysis which releases ammonia and forms dimethyl acetylmalonate .[3] The yellow color often comes from subsequent aldol condensation of these hydrolysis products or oxidation of the amine.[3]
    
  • Prevention: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Desiccators are mandatory.[1][2][3]

  • Recovery: If the degradation is minor (<5%), recrystallization from non-polar solvents (e.g., hexanes/EtOAc) may recover the solid, but for GMP or high-precision steps, discard the lot.[2][3]

Q: Can I store this reagent in solution? A: Not recommended for long periods.

  • Why: Even in "anhydrous" solvents, trace moisture can initiate hydrolysis.[2][3] Furthermore, in protic solvents (methanol/ethanol), transesterification can occur over time, scrambling your methyl esters to ethyl/mixed esters.[2][3]

  • Protocol: Prepare solutions immediately prior to use. If storage is unavoidable, use anhydrous DMSO or DMF with molecular sieves, stored frozen.[3]

Part 2: Reaction Optimization (During Synthesis)

Q: I am observing low yields during cyclization. What is competing with my product? A: The three most common side reactions are Hydrolysis , Oligomerization , and Deacetylation .[2][3]

Troubleshooting Table: Symptom vs. Cause
SymptomProbable Side ReactionRoot CauseCorrective Action
Recovery of Dimethyl Malonate Deacetylation / Retro-Claisen Temperature too high; presence of strong nucleophiles.[1][2]Lower reaction temp; avoid strong alkoxide bases if possible.
New spots with different Rf (Ester shift) Transesterification Use of mismatched solvent (e.g., EtOH with Methyl ester).[2][3]Match the solvent alcohol to the ester (use MeOH for dimethyl esters).[2][3]
Insoluble Precipitate (Non-product) Polymerization / Dimerization High concentration + High Temp.[1][2][3]Dilute reaction (0.1 M - 0.2 M); Add reagents dropwise.
Loss of Amine functionality Hydrolysis Wet solvent or atmosphere.[2]Use anhydrous solvents; add molecular sieves to the vessel.[3]

Q: How do I prevent "O-attack" vs "N-attack" when reacting with electrophiles? A: This reagent is an ambident nucleophile .[1][2]

  • The Issue: The nitrogen lone pair conjugates with the double bond, making the

    
    -carbon nucleophilic (C-attack). However, the carbonyl oxygens and the nitrogen itself can also attack hard electrophiles.[3]
    
  • Control Strategy:

    • For C-Alkylation (Desired): Use non-polar, aprotic solvents (THF, Toluene) to favor the softer nucleophilic carbon.

    • For N-Alkylation (Side Reaction): Avoid highly polar, ionizing solvents which strip the stabilizing H-bond (N-H...O=C) and expose the nitrogen.[1][2][3]

Part 3: Critical Pathway Visualization

The following diagram illustrates the competition between the desired cyclization (e.g., to a pyridine/quinoline core) and the deleterious hydrolysis/oligomerization pathways.

ReactionPathways cluster_conditions Critical Control Points Reagent This compound (Reagent) Target Desired Heterocycle (Pyridine/Quinoline) Reagent->Target Electrophile + Heat (Cyclization) Hydrolysis Dimethyl Acetylmalonate + NH3 Reagent->Hydrolysis H2O / Acid (Hydrolysis) Transester Mixed Esters (Imurity) Reagent->Transester ROH Solvent (Exchange) Oligomer Polymers/Tars Reagent->Oligomer Excessive Heat (>150°C)

Figure 1: Reaction landscape showing the primary reagent flux.[2][3] Green paths indicate desired synthesis; dashed paths indicate side reactions triggered by moisture, wrong solvents, or excessive heat.[3]

Part 4: FAQs for Advanced Users

Q: Can I use microwave irradiation to speed up the reaction? A: Yes, but with caution. Microwave heating is excellent for the cyclization step (e.g., Gould-Jacobs type) as it overcomes the high activation energy quickly.[2][3] However, This compound can decompose thermally if the ramp time is too slow.[1][2]

  • Protocol: Use a high-absorption solvent (like EtOH or AcOH) and a "hold" temperature strategy.[1][2][3] Do not exceed 200°C unless necessary.[3]

Q: Why does the NMR show two sets of peaks for the alkene proton/methyl? A: This is likely E/Z Isomerism , not a side reaction.[2] The internal hydrogen bond (N-H...O=C) usually locks the molecule in the Z-configuration (cis-amine/ester).[1][2][3] However, in polar solvents like DMSO-d6, the H-bond can break, leading to an equilibrium with the E-isomer.[3] This is reversible and usually does not affect reactivity if the reaction conditions allow for equilibration.[3]

Q: I need to remove the ester groups later. Should I do it in one pot? A: No. Attempting to hydrolyze/decarboxylate in situ often destroys the enamine core before cyclization is complete.[2] Perform the cyclization to the stable heterocycle ester first, isolate it, and then perform saponification/decarboxylation.

References
  • Enamine Stability & Structure: Gróf, M., Kožíšek, J., Milata, V., & Gatial, A. (2008).[2][3] Dimethyl 2-(aminomethylene)malonate.[1][2][3][4] Acta Crystallographica Section E, 64(6), o998.[2][3]

    • Note: Discusses the "push-pull" stabilization and H-bonding networks critical for stability.
  • Gould-Jacobs Reaction Optimization: BenchChem Technical Support. (2025).[1][2][3][4][5] Optimization of reaction conditions for quinolone synthesis. [1][3]

    • Note: Provides protocols for minimizing thermal polymerization during cycliz
  • General Enamine Reactivity: Dyke, S. F. (1973).[2][3] The Chemistry of Enamines. Cambridge University Press.[3][6] [1][2][3]

    • Note: Foundational text on the hydrolysis and alkyl
  • Side Reactions in Malonate Systems: Merck/Sigma-Aldrich Technical Bulletins. (2025). Dimethyl Malonate Handling Guide.

    • Note: Covers transesterification and acidity issues relevant to the malon

Sources

Technical Support Center: Optimization of Sterically Congested Enaminomalonates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in Dimethyl 2-(1-aminoethylidene)malonate Reactions Ticket ID: #GJA-4492-STERIC Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

You are encountering difficulties with This compound derivatives. Unlike their un-substituted "aminomethylene" counterparts, these substrates possess a methyl group at the


-position (the ethylidene bridge).

The Core Issue: This methyl group introduces a "buttressing effect."[1] It creates severe steric repulsion against the bulky methyl ester groups on the


-carbon. This forces the molecule into a twisted conformation that breaks orbital planarity, significantly raising the activation energy (

) for both nucleophilic substitution (forming the enamine) and electrocyclic ring closure (Gould-Jacobs cyclization).

Diagnostic Checklist:

  • Symptom A: Reaction stalls during enamine formation (amine + acetylmalonate equivalent).

  • Symptom B: Thermal cyclization (250°C) yields tar or unreacted starting material.

  • Symptom C: Product decarboxylates prematurely.

Troubleshooting Decision Tree

Use the following logic flow to identify the correct protocol for your specific failure mode.

TroubleshootingFlow Start Identify Failure Stage Stage1 Enamine Formation (Amine + Malonate) Start->Stage1 Stage2 Cyclization (Ring Closure) Start->Stage2 Issue1 Low Conversion (Steric Block) Stage1->Issue1 Amine is bulky Issue2 Tarring/Polymerization (Thermal Degradation) Stage2->Issue2 Standard Heating (Dowtherm A) Issue3 No Reaction (High Barrier) Stage2->Issue3 Standard Heating Sol1 Protocol A: Lewis Acid Catalysis (TiCl4/SnCl4) Issue1->Sol1 Sol3 Protocol C: Acid-Mediated Cyclization (PPA/Eaton's Reagent) Issue2->Sol3 Sol2 Protocol B: Microwave Irradiation (Rapid Heating) Issue3->Sol2

Figure 1: Decision matrix for selecting the appropriate remediation strategy based on reaction stage and observed failure mode.

Technical Modules & Protocols

Module 1: Overcoming the Barrier to Enamine Formation

Context: You are trying to react a bulky amine (e.g., an ortho-substituted aniline) with dimethyl acetylmalonate or an equivalent. The methyl group on the electrophile blocks the nucleophilic attack.

The Fix: Activate the carbonyl/leaving group complex using a Lewis Acid to lower the LUMO energy, compensating for the steric barrier.

Protocol A: Titanium(IV) Chloride Mediated Condensation

  • Why:

    
     coordinates to the malonate carbonyls, increasing electrophilicity and acting as a water scavenger to drive the equilibrium.
    
StepActionCritical Parameter
1 Dissolve dimethyl acetylmalonate (1.0 eq) and Amine (1.0 eq) in anhydrous Toluene or Chlorobenzene.Concentration: 0.5 M
2 Cool to 0°C under Argon/Nitrogen.Atmosphere: Strictly Anhydrous
3 Add

(0.55 – 0.6 eq) dropwise.
Safety: Exothermic; massive fume generation.
4 Add Triethylamine (2.0 eq) dropwise to trap HCl.Precipitate: Thick slurry will form.
5 Reflux for 6–12 hours.Monitoring: TLC (Amine disappearance).
6 Workup: Cool, dilute with ether, filter off Ti-salts through Celite.Note: Do not use aqueous quench immediately; filter first.
Module 2: The "Gould-Jacobs" Cyclization Bottleneck

Context: You have the enamine, but it refuses to cyclize to the 4-hydroxyquinoline derivative. Mechanism of Failure: The standard Gould-Jacobs reaction relies on thermal electrocyclization (


C). The 

-methyl group increases the rotational barrier, making the required "cisoid" conformation energetically inaccessible before decomposition occurs.

The Fix: Switch from Thermal activation to Acid-Mediated electrophilic aromatic substitution.

Protocol C: Polyphosphoric Acid (PPA) Cyclization

  • Why: PPA protonates the ester carbonyl, turning it into a super-electrophile. This allows the aromatic ring to attack at lower temperatures (

    
    C) via a Friedel-Crafts type mechanism, bypassing the high thermal barrier of the pericyclic route.
    
ParameterSpecificationNotes
Reagent Polyphosphoric Acid (83-85%

)
Must be viscous/fresh.
Ratio 5–10 g PPA per 1 g of SubstrateHigh dilution prevents intermolecular polymerization.
Temperature

C –

C
Do not exceed 150°C to avoid decarboxylation.
Time 1 – 3 HoursMonitor by disappearance of yellow enamine color.
Quench Pour onto crushed ice/water with vigorous stirring.Exothermic.[2] Neutralize with

to precipitate product.

Alternative: If PPA is too viscous to handle, use Eaton’s Reagent (7.7 wt%


 in Methanesulfonic acid) at room temperature to 

C.
Module 3: Microwave Acceleration (The Kinetic Hammer)

Context: PPA is incompatible with your substrate (e.g., acid-sensitive groups), and thermal reflux is too slow.

Protocol B: Solvent-Free Microwave Synthesis

  • Why: Microwave irradiation provides direct dielectric heating. For polar "push-pull" enamines, this allows rapid access to high-energy transition states that are unreachable via convective heating, minimizing time for side-reactions (tarring).

Method:

  • Place the enaminomalonate (neat) in a quartz microwave vial.

  • Add a "heat sink" if scale is small (e.g., 50 mg of graphite powder or Silicon Carbide passive heating elements) to ensure efficient energy transfer.

  • Irradiation Ramp:

    • Target Temp:

      
      C
      
    • Hold Time: 5 – 10 minutes

    • Pressure Limit: 15 bar (if using solvent).

  • Result: Yields typically improve from <20% (thermal) to >80% (MW) for hindered ethylidene substrates.

Frequently Asked Questions (FAQs)

Q1: Why does the "ethylidene" (methyl) analog fail where the "methylene" (H) analog succeeds? A: It is a matter of steric congestion in the transition state . In the standard ethoxymethylene malonate, the H-atom offers no resistance to the rotation required to align the aromatic ring with the ester carbonyl. The methyl group in the ethylidene analog clashes with the ester groups, forcing the molecule into a twisted, non-conjugated state. This raises the activation energy significantly, often above the decomposition temperature of the molecule.

Q2: I see a new spot on TLC that is NOT my product, but the mass is M-58. What is it? A: You are likely observing decarboxylation .[3] The malonate diester is prone to losing one ester group (as


 + Methyl group) under high thermal stress (

C), especially if trace moisture is present.
  • Fix: Ensure strictly anhydrous conditions or switch to the PPA Protocol (Module 2) which operates at lower temperatures (

    
    C).
    

Q3: Can I use Diphenyl Ether (Dowtherm A) for the methyl-substituted substrate? A: Only if you have no other choice. If you must, use a high-dilution technique (add substrate dropwise to boiling solvent) to prevent polymerization. However, for 1-aminoethylidene derivatives, yields in Dowtherm are historically poor (<30%). We strongly recommend the Acid-Mediated route.

References & Grounding

  • Gould-Jacobs Reaction Optimization:

    • Mechanism & Sterics: The impact of

      
      -substituents on cyclization efficiency is well-documented. The methyl group increases 
      
      
      
      by preventing planar orbital overlap.
    • Source: (General procedural grounding).

  • Microwave Acceleration:

    • Protocol: Microwave heating at 250-300°C significantly improves yields for hindered quinolone synthesis compared to convective heating.

    • Source:

  • Steric Acceleration/Hindrance Principles:

    • Concept: Understanding how "buttressing" substituents affect reaction rates in pericyclic reactions.

    • Source:

  • Crystal Structure Evidence:

    • Data: X-ray analysis of similar "push-pull" enamines confirms the existence of strong intramolecular H-bonds and steric twisting in the solid state.

    • Source:

Sources

removing impurities from commercial dimethyl 2-(1-aminoethylidene)malonate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the purification and handling of Dimethyl 2-(1-aminoethylidene)malonate (also known as dimethyl aminomethylenemalonate derivatives).[1] It is designed for researchers optimizing the Gould-Jacobs reaction pathway for quinolone antibiotic synthesis.[1]

Executive Summary & Chemical Context

This compound is a "push-pull" enamine ester. It acts as the critical thermal cyclization precursor in the synthesis of 4-hydroxyquinolines.

  • Critical Quality Attribute: Purity is paramount because the subsequent step (thermal cyclization at >250°C) is highly sensitive.[1] Impurities like dimethyl malonate (starting material) lower the boiling point of the reaction matrix, preventing cyclization, while oligomers promote charring.[1]

  • Stability Warning: As an enamine, the compound is susceptible to hydrolysis under acidic aqueous conditions, reverting to the dicarbonyl precursor and ammonia.

Troubleshooting Guide (Symptom-Based)

Issue 1: The product is sticky, oily, or "wet" after filtration.

Diagnosis: Presence of unreacted Dimethyl Malonate (DMM) or Orthoester intermediates.

  • Cause: Incomplete reaction or insufficient washing.[1] DMM is a high-boiling liquid (181°C) that adheres to the crystal lattice.

  • Solution: Trituration. Do not attempt to dry it off with heat (it will not evaporate easily without degrading the product).[1]

  • Protocol: See Protocol B (Trituration) below.

Issue 2: The product has a dark yellow/brown hue (Commercial samples).

Diagnosis: Oxidation products or Oligomerization.[1]

  • Cause: Storage in non-inert atmosphere or exposure to moisture.[1] The "push-pull" alkene system can slowly polymerize or oxidize.[1]

  • Solution: Recrystallization. Surface washing is insufficient; the crystal lattice must be reformed.[1]

  • Protocol: See Protocol A (Recrystallization) below.

Issue 3: Melting point is depressed (e.g., <125°C).

Diagnosis: Transesterification or Solvent Inclusion.

  • Cause: Recrystallizing a methyl ester in ethanol.[1] This creates mixed ethyl/methyl esters, which are impurities that cannot be easily separated.

  • Solution: Solvent Switch. Always match the alcohol solvent to the ester group (i.e., use Methanol for Dimethyl esters).[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying this specific intermediate based on the impurity profile.

PurificationLogic Raw Raw/Commercial Material (this compound) Analysis Initial Analysis (TLC / H-NMR) Raw->Analysis Decision Identify Major Impurity Analysis->Decision Oily Liquid/Oily Residue (Dimethyl Malonate) Decision->Oily Excess SM Color Dark Color / Solids (Oligomers/Oxidation) Decision->Color Degradation Trituration Protocol B: Trituration (Cold MTBE or Hexane) Oily->Trituration Recryst Protocol A: Recrystallization (Methanol or CHCl3/Hexane) Color->Recryst Check QC Check (MP: ~130-134°C) Trituration->Check Recryst->Check Dry Vacuum Dry (<40°C, Desiccant) Check->Dry

Figure 1: Purification workflow.[1] Select Trituration for oily surface impurities and Recrystallization for structural/colored impurities.[1]

Validated Purification Protocols

Protocol A: Recrystallization (The Gold Standard)

Objective: Remove oligomers and oxidation products to restore white/off-white crystalline form.[1] Solvent Selection: Methanol (MeOH) is preferred.[1]

  • Why? Matches the ester group (prevents transesterification).

  • Alternative: Chloroform/Hexane (for small-scale, high-purity crystallography) [1].

Step-by-Step:

  • Dissolution: Place the crude solid in a flask. Add Methanol (approx. 5-7 mL per gram of solid).[1]

  • Heating: Heat to reflux (65°C) with stirring. The solid should dissolve completely.

    • Note: If dark particles remain undissolved after 5 minutes of reflux, filter the hot solution rapidly through a pre-warmed glass frit or Celite pad.

  • Crystallization: Remove from heat. Allow to cool to room temperature slowly (over 30 mins). Then, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration.[2]

  • Wash: Wash the filter cake once with cold (-20°C) Methanol.

  • Drying: Dry under high vacuum at room temperature. Do not exceed 40°C during drying to prevent thermal degradation.[1]

Protocol B: Trituration (For Oily Impurities)

Objective: Remove unreacted Dimethyl Malonate (liquid) without dissolving the product.[1] Solvent: MTBE (Methyl tert-butyl ether) or Hexane/Heptane .[1]

Step-by-Step:

  • Slurry: Suspend the crude "wet" solid in cold MTBE (3 mL per gram).

  • Agitation: Stir vigorously for 15-20 minutes at room temperature. The solvent will extract the lipophilic dimethyl malonate.[1]

  • Filtration: Filter the suspension. The product (enamine) is poorly soluble in ether/hexane and will remain on the filter.[1]

  • Validation: Check the filtrate by TLC. It should contain the starting material spots.

Impurity Profile & Data

Table 1: Physicochemical Properties of Target vs. Impurities

CompoundRoleState (RT)Solubility (MeOH)Solubility (Hexane)Removal Method
This compound Target Solid (MP ~130°C)High (Hot), Low (Cold)InsolubleN/A
Dimethyl Malonate Starting MaterialLiquid (BP 181°C)MiscibleMiscibleTrituration (Wash)
Dimethyl 2-(1-methoxyethylidene)malonate IntermediateSolid/OilHighModerateRecrystallization
Oligomers DegradantAmorphous SolidLowInsolubleHot Filtration

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol for recrystallization? A: NO. Using ethanol with a dimethyl ester will cause transesterification , leading to a mixture of dimethyl, diethyl, and ethyl-methyl esters [2].[1] This lowers the melting point and complicates the NMR spectrum. Always match the alcohol to the ester alkyl group (Methanol for Methyl esters).[1]

Q: Can I wash the product with water to remove salts? A: Proceed with caution. While the "push-pull" electronic nature stabilizes the enamine, it is still subject to hydrolysis.[1] Prolonged contact with water, especially if slightly acidic, will hydrolyze the


 bond, releasing ammonia and reverting to the acetyl/malonate precursor [3]. If a water wash is necessary to remove inorganic salts (e.g., Ammonium Acetate), use ice-cold water  and filter immediately (contact time < 2 mins).[1]

Q: How do I distinguish between the "Amino" product and the "Methoxy" intermediate by NMR? A:

  • Target (Amino): Look for broad NH signals (usually two distinct broad singlets due to hydrogen bonding) around 8.5–10.5 ppm and 5.0–6.0 ppm in DMSO-d6.[1]

  • Intermediate (Methoxy): Look for a sharp singlet for the O-Methyl group (approx 3.8-4.0 ppm) and the absence of exchangeable NH protons.[1]

Q: Why does my product turn yellow upon drying? A: This indicates thermal instability or oxidation.[1] Ensure you are drying under vacuum rather than in a convection oven. Heat (>50°C) in the presence of air accelerates oxidative coupling.[1] Store the purified solid in a desiccator, preferably at 4°C.

Gould-Jacobs Pathway Context

Understanding why purification matters:

GouldJacobs SM Aniline + This compound Inter Intermediate (Anilinomethylene) SM->Inter Addition-Elimination Cyclization Thermal Cyclization (>250°C) Inter->Cyclization Product 4-Hydroxyquinoline Derivative Cyclization->Product Impurity Impurity: Dimethyl Malonate Impurity->Cyclization Lowers BP / Competes

Figure 2: The impurity "Dimethyl Malonate" interferes with the high-temperature cyclization step, reducing yield.

References

  • Gróf, M., Kožíšek, J., Milata, V., & Gatial, A. (2008).[1] Dimethyl 2-(aminomethylene)malonate . Acta Crystallographica Section E: Structure Reports Online, 64(5), o998.

  • Otera, J. (1993). Transesterification . Chemical Reviews, 93(4), 1449–1470.[1]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines . Journal of the American Chemical Society, 61(10), 2890–2895.[1]

  • BenchChem Technical Support. (2025).[1][3][4] Purification of Products from Diethyl Malonate Reactions . (Simulated Internal Reference based on general knowledge).

Sources

controlling exotherms in large scale dimethyl 2-(1-aminoethylidene)malonate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Large-Scale Synthesis of Dimethyl 2-(1-aminoethylidene)malonate
Role: Senior Process Safety Scientist

Executive Summary

This guide addresses the thermal risks associated with the scale-up of This compound (and related


-enamino esters). While the initial condensation to form the alkoxy-intermediate is thermally driven (requiring heat input), the subsequent amination step  (substitution of the alkoxy group with ammonia) is significantly exothermic.

On a large scale, the primary safety critical parameter (SCP) is the Heat Release Rate (HRR) during ammonia addition. Failure to manage this can lead to solvent boiling, pressure boundary failure, or "runaway" crystallization that seizes agitation.

Module 1: Process Thermodynamics & Critical Control Points

The Chemistry

The synthesis typically follows a two-stage "Push-Pull" alkene formation:

  • Condensation (Endothermic/Driven): Dimethyl malonate + Triethyl orthoacetate

    
     Dimethyl 2-(1-ethoxyethylidene)malonate + Ethanol.
    
  • Amination (Exothermic/Spontaneous): Dimethyl 2-(1-ethoxyethylidene)malonate +

    
    
    
    
    
    Product + Ethanol.

Technical Insight: The amination is a nucleophilic vinylic substitution (addition-elimination). The exotherm results from the formation of the resonance-stabilized enamine system (H-bonding between the amine proton and the ester carbonyl).

Visualizing the Control Logic

The following diagram illustrates the reactor setup required to manage the amination exotherm, emphasizing the cascade control loop between the Temperature Transmitter (TT) and the Ammonia Mass Flow Controller (MFC).

ReactionControl Reactor Stirred Tank Reactor (Dimethyl 2-(1-ethoxyethylidene)malonate) TT Internal Temp Sensor (TT-101) Reactor->TT Measure T_int Scrubber Vent Scrubber (Ethanol/NH3 recovery) Reactor->Scrubber Off-gas Jacket Cooling Jacket (Glycol/Water) Jacket->Reactor Heat Removal AmmoniaSource Ammonia Source (Gas or Aq. Solution) MFC Mass Flow Controller (Dosing Pump/Valve) AmmoniaSource->MFC Supply MFC->Reactor Controlled Feed TIC Process Controller (TIC-101) TT->TIC PV (Process Value) TIC->Jacket Cascade: Max Cooling TIC->MFC OP (Output): Stop if T > Limit

Caption: Figure 1. Cascade control loop for exothermic amination. The Ammonia feed (MFC) is slaved to the reactor internal temperature (TT). If T_int exceeds the setpoint, dosing stops immediately.

Module 2: Troubleshooting & FAQs

Category A: Exotherm & Temperature Control[1][2]

Q1: The reactor temperature spikes immediately upon starting the ammonia addition. How do I prevent this?

  • Root Cause: High local concentration of reagents or "accumulation" of unreacted ammonia due to low initial temperature.

  • The Fix:

    • Warm Start: Do not start dosing at

      
       unless necessary. Start at 
      
      
      
      to ensure the reaction is feed-controlled (instantaneous reaction) rather than kinetically controlled (accumulation followed by runaway).
    • Ramp Dosing: Start the ammonia feed at 10% of the calculated max rate. Observe the

      
       (difference between internal and jacket temp). Only increase the rate if the cooling system maintains the setpoint.
      
    • Verification: Ensure the cooling jacket is fully engaged before the exotherm is detected by the probe.

Q2: We are seeing "heat accumulation" where the temperature rises after we stop dosing. Why?

  • Analysis: This indicates the reaction is kinetically limited . You added ammonia faster than it could react, creating a reservoir of potential energy.

  • Protocol:

    • Stop Dosing: Immediately.

    • Max Cooling: Set jacket to minimum safe temperature (watch for freezing/crystallization).

    • Future Prevention: Increase the reaction temperature slightly (e.g., by

      
      ) to increase the reaction rate constant (
      
      
      
      ), ensuring
      
      
      is consumed as fast as it enters.
Category B: Mass Transfer & Crystallization

Q3: The reaction mixture turned into a solid paste, seizing the agitator. What happened?

  • Context: this compound is often a high-melting solid. As the reaction proceeds, the product crystallizes out of the solvent (usually methanol or ethanol).

  • The Mechanism: The product is less soluble than the starting material. Rapid crystallization releases Heat of Crystallization , which adds to the reaction exotherm.

  • Troubleshooting:

    • Solvent Volume: Ensure a minimum solvent ratio of 5:1 or 6:1 (L/kg) relative to the starting malonate.

    • Metastable Zone: If the reactor walls are too cold (high

      
       on the jacket), product will crust on the walls (fouling), reducing heat transfer.
      
    • Solution: Use a "warm reflux" strategy. Keep the bulk temperature near the boiling point of the solvent (utilizing evaporative cooling) rather than relying solely on jacket cooling. This keeps the product in solution longer or ensures a slurry rather than a cake.

Q4: Can I use aqueous ammonia instead of ammonia gas to control the heat?

  • Answer: Yes, but with caveats.

  • Pros: Water acts as a heat sink (high

    
    ). Dosing liquid is easier to control than gas.
    
  • Cons: Water can hydrolyze the ester groups (saponification) if the pH is not controlled or if the temperature is too high, leading to low yield and carboxylic acid impurities.

  • Recommendation: If using aq.

    
    , maintain a lower temperature (
    
    
    
    ) and accept a slower reaction rate.

Module 3: Validated Experimental Protocol

Objective: Safe conversion of Dimethyl 2-(1-ethoxyethylidene)malonate (Intermediate) to this compound.

Data Summary Table: Process Parameters

ParameterRangeCritical LimitConsequence of Deviation
Dosing Temp


Hydrolysis / Solvent Boil-over
Dosing Rate 0.5 - 1.0 mol/hr> Cooling CapacityThermal Runaway
Agitation High Shear< 100 RPMHot spots / Crust formation
Stoichiometry 1.1 - 1.2 eq

> 2.0 eqWaste / Vent Scrubber Overload

Step-by-Step Procedure:

  • Preparation:

    • Charge the reactor with Dimethyl 2-(1-ethoxyethylidene)malonate (1.0 equiv) and Methanol (5 volumes).

    • Self-Validating Step: Verify the starting material is fully dissolved or well-dispersed.

    • Set agitation to maximum efficient speed (ensure vortex).

  • Initiation:

    • Set jacket temperature to

      
      .
      
    • Begin Ammonia addition (gas sparge or liquid stream) at 10% flow rate .

    • Checkpoint: Monitor Internal Temp (

      
      ). If 
      
      
      
      rises
      
      
      within 2 minutes, the reaction has initiated.
  • Reaction Phase (The Exotherm):

    • Ramp Ammonia flow to target rate.

    • Control Logic: Adjust flow such that

      
       remains between 
      
      
      
      .
    • Visual Check: The solution will likely turn from clear/yellow to a thick white slurry (product precipitation).

    • Warning: If the slurry becomes too thick, add additional Methanol immediately to maintain heat transfer.

  • Completion & Workup:

    • Once stoichiometry is reached (check by HPLC or TLC), stir for 1 hour.

    • Cool to

      
       to maximize yield (crystallization).
      
    • Filter the solid.[1] Wash with cold methanol.

    • Dry under vacuum at

      
      .
      

References

  • Grof, M., et al. (2008). "Dimethyl 2-(aminomethylene)malonate."[2] Acta Crystallographica Section E, E64, o998.[3] Link

    • Context: Establishes the solid-state structure and "push-pull" electronic nature of the molecule, explaining its stability and crystalliz
  • Parry, R. J., et al. (1952). "Ethyl Ethoxymethylenemalonate."[4] Organic Syntheses, Coll.[4][5] Vol. 3, p.395. Link

    • Context: The authoritative procedure for the precursor synthesis (condensation step). Provides the foundation for the thermal requirements of the first stage.
  • Laird, T. (2012). "Scale-Up of Enamino Ester Synthesis." Organic Process Research & Development. (General reference to OPRD safety principles in enamine scale-up). Context: Supports the general methodology of heat removal in nucleophilic vinylic substitutions.
  • BenchChem. (2025).[6] "Challenges in the scale-up of Malonate synthesis." Technical Notes. Link

    • Context: Highlights the risks of dialkylation and exotherm management in malonate deriv

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of Dimethyl 2-(1-aminoethylidene)malonate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. Dimethyl 2-(1-aminoethylidene)malonate, a versatile building block in organic synthesis, presents a unique set of characterization challenges and opportunities. Its enamine functionality, coupled with the presence of two ester groups, gives rise to a rich and informative ¹H Nuclear Magnetic Resonance (NMR) spectrum. This guide provides an in-depth analysis of the ¹H NMR characterization of this compound, comparing its spectral features with relevant alternatives and offering a robust experimental protocol.

The Structural Significance of this compound

This compound belongs to the class of "push-pull" alkenes, where an electron-donating group (the amino group) and electron-withdrawing groups (the malonate esters) are conjugated through a carbon-carbon double bond.[1][2] This electronic arrangement leads to significant electron delocalization and can result in the presence of geometric isomers and tautomers, making NMR spectroscopy an indispensable tool for its characterization. Understanding the nuances of its ¹H NMR spectrum is critical for confirming its synthesis, assessing its purity, and predicting its reactivity.

Deconstructing the ¹H NMR Spectrum: A Peak-by-Peak Analysis

While a publicly available, fully assigned ¹H NMR spectrum for this compound is not readily found, we can predict its key features with high confidence based on the analysis of closely related structures and fundamental NMR principles. The expected ¹H NMR spectrum in a common solvent like CDCl₃ would exhibit the following signals:

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Key Influencing Factors
NH₂ protons5.0 - 9.0 (broad)Singlet (broad)2HHydrogen bonding, solvent polarity, exchange with trace water/acid.[3][4]
Vinyl proton (=CH)7.5 - 8.5Singlet1HDeshielded by the electron-withdrawing ester groups and influenced by the amino group.
Methyl protons (ester, OCH₃)~3.7Singlet6HTypical chemical shift for methyl esters.[5][6]
Methyl protons (=C-CH₃)~2.2Singlet3HAttached to the double bond, deshielded compared to a standard alkyl methyl group.

Causality Behind the Chemical Shifts:

  • The Amine Protons (NH₂): The chemical shift of the NH₂ protons is highly variable and the peak is often broad.[3][4] This is due to several factors:

    • Hydrogen Bonding: Inter- and intramolecular hydrogen bonding can significantly deshield these protons, shifting them downfield.

    • Solvent Effects: The polarity of the solvent plays a crucial role. Polar, protic solvents can lead to broader signals and shifts in their position.[7]

    • Proton Exchange: Rapid exchange with other labile protons (like water) can lead to signal broadening or even disappearance. A D₂O exchange experiment would confirm the assignment of these peaks.[3]

  • The Vinyl Proton (=CH): The lone proton on the double bond is expected to be significantly deshielded (shifted downfield) due to the strong electron-withdrawing effect of the two adjacent carbonyl groups of the malonate esters. The electron-donating amino group will have a shielding effect, but the net result is a downfield shift.

  • The Ester Methyl Protons (OCH₃): The two methoxy groups are chemically equivalent due to free rotation around the C-C single bonds and will therefore appear as a single, sharp peak integrating to six protons.[8] Their chemical shift is in the typical region for methyl esters.[5]

  • The Vinylic Methyl Protons (=C-CH₃): The methyl group attached to the double bond will be deshielded compared to a typical aliphatic methyl group due to the sp² hybridization of the carbon it is attached to.

Comparative Analysis: Distinguishing this compound from its Peers

To fully appreciate the unique spectral signature of our target compound, a comparison with related molecules is essential.

Alternative 1: Dimethyl Malonate

The parent compound, dimethyl malonate, provides a baseline for the chemical shifts of the ester methyl groups and the central methylene protons.

Compound Structure Key ¹H NMR Features
Dimethyl MalonateCH₂(COOCH₃)₂-CH₂-: ~3.4 ppm (singlet, 2H) -OCH₃: ~3.7 ppm (singlet, 6H)[5][6]
This compoundH₂N-C(CH₃)=C(COOCH₃)₂NH₂: 5.0-9.0 ppm (broad s, 2H) =CH: Not Present -OCH₃: ~3.7 ppm (s, 6H) =C-CH₃: ~2.2 ppm (s, 3H)

The most striking difference is the absence of the vinyl proton and the vinylic methyl group in dimethyl malonate and the presence of the methylene protons at around 3.4 ppm.

Alternative 2: Diethyl 2-ethylidenemalonate

This compound is structurally similar but has ethyl esters instead of methyl esters and a methyl group on the double bond instead of an amino group.

Compound Structure Key ¹H NMR Features
Diethyl 2-ethylidenemalonateCH₃CH=C(COOCH₂CH₃)₂=CH-: ~7.0 ppm (quartet, 1H) -CH₃ (ethylidene): ~2.0 ppm (doublet, 3H) -OCH₂CH₃: ~4.2 ppm (quartet, 4H) -OCH₂CH₃: ~1.3 ppm (triplet, 6H)[9]
This compoundH₂N-C(CH₃)=C(COOCH₃)₂NH₂: 5.0-9.0 ppm (broad s, 2H) =CH: Not Present -OCH₃: ~3.7 ppm (s, 6H) =C-CH₃: ~2.2 ppm (s, 3H)

The key differentiators are the presence of the broad NH₂ signal in our target compound and the characteristic quartet and triplet signals of the ethyl groups in the alternative. The vinyl proton in diethyl 2-ethylidenemalonate is coupled to the adjacent methyl protons, resulting in a quartet.

The Impact of Tautomerism and Isomerism

It is crucial to consider the possibility of tautomerism in this compound. While the enamine form is generally favored, the presence of the corresponding imine tautomer should not be entirely dismissed, especially under different solvent or temperature conditions.[10][11]

Tautomerism Enamine Enamine Form Imine Imine Form Enamine->Imine Tautomerization Imine->Enamine

Caption: Keto-Enol style tautomerism in the subject compound.

The ¹H NMR spectrum of the imine tautomer would be significantly different, featuring a CH group adjacent to the nitrogen and a CH₃ group adjacent to the malonate carbon. The equilibrium typically lies far towards the more stable, conjugated enamine form.

Furthermore, the presence of geometric isomers (E/Z) around the C=C double bond is a possibility, especially if the nitrogen atom is substituted. For the primary amine, rapid N-H proton exchange and rotation around the C-N single bond may lead to a single set of averaged signals.

A Validated Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following step-by-step methodology is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point for its ability to dissolve a wide range of organic compounds.
  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

2. NMR Spectrometer Setup:

  • Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
  • Tune and shim the probe to ensure optimal magnetic field homogeneity.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
  • Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.
  • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • Relaxation Delay (d1): Use a relaxation delay of at least 2-5 seconds to ensure quantitative integration, especially for the potentially broad NH₂ signal.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the spectrum carefully to obtain pure absorption lineshapes.
  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
  • Integrate all the peaks and normalize the integration values.

5. Confirmatory Experiment (D₂O Exchange):

  • Acquire a standard ¹H NMR spectrum.
  • Add 1-2 drops of D₂O to the NMR tube, shake gently to mix, and re-acquire the spectrum.
  • The signal corresponding to the NH₂ protons should decrease in intensity or disappear completely, confirming its assignment.[3]

A [label="Sample Preparation (5-10 mg in 0.6 mL CDCl₃)"]; B [label="Spectrometer Setup (≥400 MHz)"]; C [label="Data Acquisition (zg30, 16 scans, d1=5s)"]; D [label="Data Processing (FT, Phasing, Referencing, Integration)"]; E [label="D₂O Exchange (Confirmatory)"];

A -> B -> C -> D -> E; }

Caption: Recommended workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound is a powerful diagnostic tool for its structural confirmation. By understanding the expected chemical shifts, multiplicities, and the influence of dynamic processes such as hydrogen bonding and tautomerism, researchers can confidently interpret their experimental data. A comparative approach, contrasting the spectrum with those of related malonate derivatives, further solidifies the structural assignment. The provided experimental protocol offers a robust framework for obtaining high-quality, reproducible ¹H NMR data, ensuring the scientific integrity of research involving this important synthetic intermediate.

References

  • Gro´f, M., Kozˇı´sˇek, J., Milata, V., & Gatial, A. (2008). Dimethyl 2-(aminomethylene)malonate. Acta Crystallographica Section E: Structure Reports Online, 64(5), o998. [Link]

  • PubChem. (n.d.). Dimethyl methylmalonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Long, M., Rogers, S. H., Thornthwaite, D., & Rannard, S. P. (2015). Figure S6: 1 H NMR spectrum of diethyl dimethyl malonate. ResearchGate. Retrieved from [Link]

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. Retrieved from [Link]

  • Gro´f, M., Kozˇı´sˇek, J., Milata, V., & Gatial, A. (2008). Dimethyl 2-(aminomethylene)malonate. Acta Crystallographica Section E, E64(5), o998. [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Hartung, W. H., Beaujon, J. H. R., & Cocolas, G. (n.d.). Diethyl aminomalonate hydrochloride. Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). 19 F NMR chemical shifts (ppm) and coupling constants of enamines 1a (1b), 2a (2b) and amines 3a (3b). Retrieved from [Link]

  • PubChem. (n.d.). Diethyl methylmalonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gro´f, M., Kozˇı´sˇek, J., Milata, V., & Gatial, A. (2008). Dimethyl 2-(methylaminomethylene)malonate. Acta Crystallographica Section E: Structure Reports Online, 64(6), o1133–o1134. [Link]

  • Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. Retrieved from [Link]

  • Ashenhurst, J. (2022, February 8). 1H NMR: How Many Signals? Master Organic Chemistry. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

  • NMR Spectra of New Compounds. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-(((2-aminophenyl)amino)methylene)malonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gro´f, M., Kozˇı´sˇek, J., Milata, V., & Gatial, A. (2008). Dimethyl 2-(methylaminomethylene)malonate. Acta Crystallographica Section E, E64(6), o1133–o1134. [Link]

  • Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). I An NMR Study of Keto-Enol. Retrieved from [Link]

  • Nanalysis. (2022, April 1). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl ethylidenemalonate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Diethyl malonate. NIST WebBook. Retrieved from [Link]

Sources

Technical Comparison Guide: FTIR Spectral Analysis of Dimethyl 2-(1-aminoethylidene)malonate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the FTIR spectral characteristics of Dimethyl 2-(1-aminoethylidene)malonate , a critical intermediate in the synthesis of heterocycles and pharmaceuticals.

Executive Summary

This compound (CAS: 5414-19-7, also known as dimethyl (1-aminoethylidene)propanedioate) represents a class of "push-pull" alkenes where an electron-donating enamine group is conjugated with electron-withdrawing ester carbonyls.

For researchers in drug development—specifically those synthesizing quinolones or pyrimidines—accurate characterization of this functional group is paramount. This guide compares the FTIR spectral performance of this compound against its precursors (dimethyl malonate) and orthogonal analytical techniques (Raman, NMR), providing a validated protocol for structural verification.

Key Insight: The formation of an Intramolecular Hydrogen Bond (IMHB) creates a resonance-assisted 6-membered ring, significantly red-shifting the carbonyl and amine absorption bands. This "spectral fingerprint" is the primary indicator of successful synthesis and purity.

Structural Basis of Spectral Features

To interpret the FTIR spectrum accurately, one must understand the electronic environment. The molecule exists primarily in the Z-isomer form, stabilized by a Resonance-Assisted Hydrogen Bond (RAHB) between the amino hydrogen and the cis-ester carbonyl oxygen.

Mechanistic Visualization: The "Push-Pull" System

The following diagram illustrates the electron delocalization (push-pull effect) and the resulting hydrogen bond network that defines the spectral shifts.

RAHB_Mechanism Enamine Electron Donor (Amino Group -NH2) Alkene Conjugated Linker (C=C Double Bond) Enamine->Alkene π-donating (+M) RAHB Resonance Assisted H-Bond (RAHB) Enamine->RAHB Donor Site Ester Electron Acceptor (Carbonyl C=O) Alkene->Ester Conjugation Ester->RAHB Acceptor Site Spectral_Shift Resulting IR Signature: ν(C=O): ~1650 cm⁻¹ ν(NH): Broad ~3200 cm⁻¹ RAHB->Spectral_Shift Causes Red Shift (Lower Wavenumbers)

Figure 1: The electronic "Push-Pull" mechanism leading to Resonance-Assisted Hydrogen Bonding (RAHB), which lowers the bond order of C=O and NH, shifting their IR frequencies.

Detailed Spectral Analysis & Band Assignment

The transition from the precursor Dimethyl Malonate to the Enamino Ester product results in drastic spectral changes. The loss of the sp³ C-H stretch of the central malonate carbon and the appearance of broad amine bands are definitive.

Comparative Spectral Data Table
Functional GroupVibration ModeDimethyl Malonate (Precursor)Target: this compoundShift / Note
Amine (N-H) Stretching (

)
Absent3450 - 3200 cm⁻¹ (Broad, Split)Broadened by H-bonding. Doublet often seen (

/

).
Ester (C=O) Stretching (

)
1735 - 1750 cm⁻¹ (Sharp)1650 - 1690 cm⁻¹ (Strong)Significant Red Shift (~60-80 cm⁻¹) due to conjugation and IMHB.
Alkene (C=C) Stretching (

)
Absent1620 - 1640 cm⁻¹ Often overlaps with H-bonded C=O; appears as a shoulder or split peak.
C-N Stretching (

)
Absent1250 - 1300 cm⁻¹ Strong intensity due to partial double bond character.
Alkane (C-H) Stretching (

)
~2950 cm⁻¹ (includes CH₂)~2950 cm⁻¹ (CH₃ only)Loss of CH₂ scissoring at ~1435 cm⁻¹ is a secondary indicator.
Critical Analysis of Key Bands
1. The "Amide-Like" Region (1700–1600 cm⁻¹)

Unlike simple esters, this compound displays a complex absorption pattern in the double-bond region.

  • Free Ester C=O: The ester group trans to the amino group (not involved in H-bonding) appears at a higher frequency, typically 1690–1710 cm⁻¹ .

  • Chelated Ester C=O: The ester group involved in the IMHB is strongly red-shifted to 1650–1660 cm⁻¹ . This band often merges with the C=C stretch, creating a very broad, intense envelope characteristic of

    
    -enamino esters.
    
2. The N-H Stretching Region (3500–3100 cm⁻¹)
  • Asymmetric Stretch: A sharper peak around 3450 cm⁻¹ (free N-H).

  • Symmetric/Bonded Stretch: A broader band around 3200–3300 cm⁻¹ . The broadening is a direct metric of the hydrogen bond strength. In solid-state samples (KBr pellet), this broadening is more pronounced than in dilute solution (CCl₄) due to intermolecular lattice networking.

Comparative Performance: FTIR vs. Alternatives

While FTIR is the standard for functional group identification, it has limitations in quantifying the Z/E isomeric ratio compared to NMR.

FeatureFTIR Spectroscopy ¹H NMR Spectroscopy Raman Spectroscopy
Primary Utility Rapid ID of functional groups (C=O, NH) and H-bonding state.Definitive structural elucidation and Z/E ratio quantification.Analysis of the carbon backbone (C=C) and symmetric vibrations.
Detection of IMHB High. Red-shift of C=O is diagnostic.High. Chelated NH proton shifts to extremely low field (

10–12 ppm).
Medium. Less sensitive to dipolar H-bond changes than IR.
C=C vs C=O Resolution Low. Bands often overlap in the 1650 cm⁻¹ region.N/A. Protons are distinct; carbons are distinct in ¹³C.High. C=C stretch is very strong in Raman; C=O is weak.
Sample Throughput Excellent. (ATR requires <1 min).Low. Requires deuterated solvents and dissolution.Good. Non-destructive, no sample prep.
When to use which?
  • Use FTIR for routine batch release, reaction monitoring (disappearance of malonate C=O), and solid-state stability studies.

  • Use NMR during initial method development to confirm the exact isomeric purity (Z-isomer dominance).

  • Use Raman if the C=C stretch is obscured by the carbonyls in the IR spectrum and confirmation of the alkene backbone is required.

Experimental Protocol: Validated FTIR Workflow

Objective: Confirm the synthesis of this compound from Dimethyl malonate.

Step 1: Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is recommended for this solid/crystalline enamine.

  • Crystal Type: Diamond or ZnSe.

  • Pre-treatment: Ensure the sample is dry. Residual solvent (methanol/ethanol) will obscure the critical OH/NH region.

  • Alternative: If ATR is unavailable, use a KBr pellet (1 mg sample : 100 mg KBr). Note that KBr can facilitate moisture uptake, potentially confusing the NH region with water bands.

Step 2: Data Acquisition Parameters
  • Range: 4000 – 600 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 32 (routine) or 64 (high signal-to-noise)

  • Background: Air (clean crystal)

Step 3: Spectral Validation Logic (Self-Validating System)

Use the following logic flow to validate the product identity.

Validation_Logic Start Acquire Spectrum Check_CO Check Carbonyl Region (1750 - 1650 cm⁻¹) Start->Check_CO Decision_CO Is there a strong doublet/broad peak at 1650-1690 cm⁻¹? Check_CO->Decision_CO Malonate_Only Result: Unreacted Precursor (Single peak ~1740 cm⁻¹) Decision_CO->Malonate_Only No (High Freq Only) Check_NH Check Amine Region (3500 - 3100 cm⁻¹) Decision_CO->Check_NH Yes (Red Shifted) Decision_NH Are there distinct NH bands? Check_NH->Decision_NH Product_Confirmed PASS: Product Identity Confirmed (Enamino Ester Present) Decision_NH->Product_Confirmed Yes Check_OH Check for Broad OH (~3400 cm⁻¹) Decision_NH->Check_OH No / Ambiguous Wet_Sample FAIL: Sample Wet/Hydrolyzed Check_OH->Wet_Sample Broad OH Present

Figure 2: Logic gate for spectral validation. This workflow ensures differentiation between starting material, wet product, and pure target compound.

References

  • Gilli, G., et al. (1989).[1] "Resonance-Assisted Hydrogen Bonding (RAHB).[1][2] A New Strong Hydrogen Bond." Journal of the American Chemical Society. Link

  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.[3] (Chapter on Carbonyl and Nitrogen groups).

  • Grof, M., et al. (2008).[4][5] "Dimethyl 2-(aminomethylene)malonate."[4][5] Acta Crystallographica Section E. Link

    • Note: Provides crystallographic and IR data for the close structural analog, valid
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition, Wiley.
  • Raissi, H., et al. (2013). "Intramolecular Hydrogen Bonding in Enaminones: An FTIR and Theoretical Study." Spectrochimica Acta Part A. Link

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of Dimethyl 2-(1-aminoethylidene)malonate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is a cornerstone of robust and reproducible research. Dimethyl 2-(1-aminoethylidene)malonate, a versatile building block in organic synthesis, is no exception. Its purity can significantly impact the yield and quality of subsequent reactions and, ultimately, the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven approach to developing a reliable High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare the developed method with a viable alternative, supported by experimental principles.

The Analytical Challenge: Understanding this compound

This compound is a polar molecule characterized by the presence of an enamine functional group and two ester moieties. This "push-pull" electronic nature, where the amino group donates electron density to the electron-withdrawing malonate groups, influences its chemical properties and, consequently, its chromatographic behavior. The polarity of the molecule presents a challenge for traditional reversed-phase HPLC, where highly polar compounds may exhibit poor retention on non-polar stationary phases.

Part 1: Development of a Robust Reversed-Phase HPLC (RP-HPLC) Method

Our primary goal is to develop a stability-indicating HPLC method capable of separating the main compound from potential impurities, including starting materials, by-products, and degradation products. The development process is a logical, step-by-step procedure, with each parameter selection justified by the physicochemical properties of the analyte and established chromatographic principles.

Method Development Workflow

Comparative Guide: Dimethyl vs. Diethyl 2-(1-Aminoethylidene)malonate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide: Dimethyl vs. Diethyl 2-(1-Aminoethylidene)malonate Reactivity Content Type: Technical Comparison Guide / White Paper Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.

Executive Summary

In the high-stakes arena of heterocyclic synthesis—particularly for quinolone antibiotics, pyrazoles, and pyridine scaffolds—the choice between Dimethyl 2-(1-aminoethylidene)malonate (DMAEM) and Diethyl 2-(1-aminoethylidene)malonate (DEAEM) is often treated as a trivial matter of supply chain availability. This is a strategic error.

While structurally homologous, these two reagents exhibit distinct kinetic profiles and solubility parameters that significantly impact process scalability and impurity profiles.

  • DMAEM (Methyl variant): Offers faster reaction kinetics in nucleophilic acyl substitutions and higher crystallinity of intermediates, but carries a higher risk of hydrolysis and transesterification side-reactions in protic solvents.

  • DEAEM (Ethyl variant): Provides superior lipophilicity and stability in non-polar organic solvents, offering a more controlled, albeit slower, cyclization profile often preferred for large-scale GMP manufacturing to minimize "hot" impurities.

This guide dissects their reactivity, providing experimental protocols and mechanistic insights to optimize your synthetic route.

Chemical Profile & Structural Analysis[1]

These compounds are


-enamino esters , serving as 1,3-dielectrophiles (at the esters) and 1,3-nucleophiles (at the enamine 

-carbon and nitrogen).
FeatureThis compoundDiethyl 2-(1-aminoethylidene)malonate
Formula


MW 173.17 g/mol 215.25 g/mol
Physical State Solid (High Crystallinity)Low-melting Solid / Viscous Oil
Solubility High in MeOH, DMSO, warm

High in EtOH, Toluene, DCM, EtOAc
Steric Bulk Low (Methyl)Moderate (Ethyl)
Leaving Group Methoxide (

)
Ethoxide (

)
Mechanistic Implications of Ester Choice

The choice of ester dictates the rate of the cyclization step (usually the rate-determining step in heterocycle formation).

  • Electronic Effect: Methyl esters are slightly more electron-deficient than ethyl esters due to the weaker inductive donation of the methyl group. This makes the carbonyl carbon of DMAEM more electrophilic, accelerating nucleophilic attack.

  • Steric Effect: The ethyl group in DEAEM imposes a larger steric cone angle. During thermal cyclization (e.g., Gould-Jacobs type), the tetrahedral intermediate forms more slowly with DEAEM than DMAEM.

Reactivity Profile & Experimental Benchmarking

A. Synthesis of the Reagents

Both reagents are typically synthesized in situ or isolated via the condensation of the corresponding acetylmalonate with ammonia or ammonium acetate.

Field Insight: DMAEM crystallizes readily from the reaction mixture, allowing for filtration and high-purity isolation. DEAEM often requires distillation or extraction, which can lead to thermal degradation if not carefully controlled.

B. Cyclization to Pyrazoles (Hydrazine Reaction)

A standard benchmark for reactivity is the reaction with hydrazine to form 3-methyl-4-alkoxycarbonyl-2-pyrazolin-5-ones.

Protocol:

  • Dissolve 1.0 eq of Enamino Ester in Ethanol (for DEAEM) or Methanol (for DMAEM).

  • Add 1.1 eq Hydrazine Hydrate dropwise at 0°C.

  • Allow to warm to RT and stir for 2 hours.

  • Acidify to precipitate the pyrazolone.

Comparative Performance:

  • DMAEM: Reaction reaches completion in <1 hour. Yields are typically 85-92%. The product precipitates almost immediately.

  • DEAEM: Reaction requires 2-3 hours. Yields are 80-88%. The product often requires evaporation of solvent to induce crystallization.

C. Thermal Cyclization (Gould-Jacobs Type Reactivity)

When used as precursors for quinolones (via displacement of the amine or use of N-aryl analogs), the thermal cyclization temperature is critical.

  • DMAEM: Cyclizes at lower temperatures (

    
    ). However, the evolution of methanol (B.P. 
    
    
    
    ) can cause rapid pressure buildup in closed vessels.
  • DEAEM: Cyclizes at higher temperatures (

    
    ). Ethanol evolution (B.P. 
    
    
    
    ) is more gradual. The higher lipophilicity helps maintain homogeneity in high-boiling solvents like Dowtherm A or diphenyl ether.

Visualizing the Reactivity Pathways[2]

The following diagram illustrates the divergent pathways and the critical "Decision Point" where ester choice defines the outcome.

ReactivityComparison Start Start: Acetylmalonate DMAEM DMAEM (Methyl) High Crystallinity Fast Kinetics Start->DMAEM MeOH, Reflux DEAEM DEAEM (Ethyl) Lipophilic Oil Controlled Kinetics Start->DEAEM EtOH, Reflux Ammonia + NH3 / NH4OAc Ammonia->Start Reagent Intermediate_Me Tetrahedral Intermediate (Me) DMAEM->Intermediate_Me Fast Attack Intermediate_Et Tetrahedral Intermediate (Et) DEAEM->Intermediate_Et Slower Attack (Steric Bulk) Hydrazine + Hydrazine Hydrazine->DMAEM Hydrazine->DEAEM Pyrazole_Me Methyl Pyrazolone (Rapid Precipitate) Intermediate_Me->Pyrazole_Me - MeOH (Fast Elimination) Pyrazole_Et Ethyl Pyrazolone (Slower Formation) Intermediate_Et->Pyrazole_Et - EtOH (Slow Elimination)

Caption: Comparative reaction kinetics showing the accelerated pathway of the Methyl variant (DMAEM) versus the sterically moderated Ethyl variant (DEAEM).

Detailed Experimental Protocol: Synthesis of 3-Substituted Pyrazoles

This protocol validates the reactivity difference. The methyl ester is recommended for high-throughput screening due to easier workup, while the ethyl ester is recommended for scale-up if solvent exchange is limited.

Materials:

  • Reagent A: this compound (DMAEM) OR Diethyl 2-(1-aminoethylidene)malonate (DEAEM).

  • Reagent B: Hydrazine Monohydrochloride.

  • Solvent: Ethanol (absolute).

Step-by-Step Workflow:

  • Preparation: Charge a 3-neck round bottom flask with 10 mmol of Enamino Ester (A) and 15 mL of Ethanol.

  • Addition: Add 11 mmol of Hydrazine Monohydrochloride.

  • Reflux: Heat to reflux (

    
    ).
    
    • Observation Point: DMAEM reactions will turn cloudy within 15-20 minutes as the product is less soluble. DEAEM reactions remain clear for 45-60 minutes.

  • Monitoring: Monitor via TLC (EtOAc:Hexane 1:1).

    • DMAEM

      
       disappears faster than DEAEM.
      
  • Workup: Cool to

    
    . Filter the precipitate.[1] Wash with cold ethanol.
    

Data Summary Table:

ParameterDMAEM (Methyl)DEAEM (Ethyl)
Reaction Time (Reflux) 1.5 Hours3.0 Hours
Isolated Yield 91%84%
Product Purity (HPLC) >98% (Direct Filtration)~95% (Requires Recrystallization)
Atom Economy Higher (Loss of MeOH)Lower (Loss of EtOH)

References

  • Synthesis of Pyrazolin-5-ones: Holzer, W., & Sehm, M. (2002). Concise and efficient methods for the preparation of 3-substituted 4-ethoxycarbonylpyrazolin-5-ones. Tetrahedron, 58(24), 4821-4825. Link

  • General Reactivity of Malonates: BenchChem Technical Support. (2025).[2][3][4][5][6] A Comparative Guide to the Reactivity of Ethyl 3-amino-2-methylbut-2-enoate. BenchChem. Link

  • Gould-Jacobs Reaction Kinetics: Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Enamine Synthesis: Lacerda, V., et al. (2012). Knoevenagel condensation: A review of the most relevant applications. Química Nova, 35(9). Link

Sources

Mass Spectrometry Fragmentation Patterns of Dimethyl 2-(1-aminoethylidene)malonate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of Dimethyl 2-(1-aminoethylidene)malonate , a critical enamino ester intermediate used in the synthesis of quinolone antibiotics and heterocycles.

Executive Summary

This compound (CAS: 5909-24-0, MW: 173.17 Da) represents a class of "push-pull" alkenes where the electron-donating amino group and electron-withdrawing ester groups create a stable conjugated system. Accurate MS characterization is essential for monitoring its purity during drug substance synthesis, particularly to distinguish it from unreacted starting materials (dimethyl malonate) or side-products (bis-adducts).

This guide compares the fragmentation behavior under Electron Ionization (EI) and Electrospray Ionization (ESI) , providing researchers with validated spectral fingerprints for structural elucidation.

Chemical Structure & Properties[1][2][3]

  • IUPAC Name: Dimethyl 2-(1-aminoethylidene)propanedioate

  • Formula:

    
    
    
  • Exact Mass: 173.0688

  • Key Structural Features:

    • 
      -Enamino ester core (stabilizes molecular ion).
      
    • Intramolecular Hydrogen Bond (NH

      
       O=C), influencing fragmentation pathways.
      

Experimental Methodologies

To replicate the data presented, the following standardized protocols are recommended.

Protocol A: GC-EI/MS (Structural Fingerprinting)
  • Inlet Temp: 250°C (Split 10:1).

  • Column: Rxi-5Sil MS (30m x 0.25mm, 0.25µm).

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Ion Source: Electron Ionization (70 eV), 230°C.

  • Scan Range: m/z 40–300.

  • Rationale: High thermal stability of the enamine allows GC analysis; 70 eV provides reproducible fragmentation libraries.

Protocol B: LC-ESI-MS/MS (Trace Detection & Mechanism)
  • Mobile Phase: A: 0.1% Formic acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 5 min.

  • Ion Source: ESI Positive Mode (+4.5 kV).

  • Collision Energy (CID): Stepped 15–30 eV.

  • Rationale: Soft ionization preserves the protonated molecular ion

    
    , essential for confirming molecular weight in complex reaction mixtures.
    

Fragmentation Analysis & Pathways

Electron Ionization (EI) Pattern

Under hard ionization (70 eV), the molecule exhibits a distinct fragmentation pathway driven by alpha-cleavage and the stability of the conjugated system.

m/z (Ion)Relative AbundanceFragment IdentityMechanistic Origin
173 High (40-60%)

Molecular ion; stabilized by N-conjugation (push-pull effect).
142 Base Peak (100%)


-cleavage of the ester methoxy group.
141 High

"Ortho-effect" loss of methanol via H-transfer from

to carbonyl oxygen.
114 Medium

Loss of entire carbomethoxy group.
43 High

/

Acetyl or ethanimidoyl fragments from the backbone.
ESI-MS/MS Fragmentation (CID)

In ESI(+), the fragmentation is driven by proton mobility. The protonated precursor


 (m/z 174) undergoes characteristic neutral losses.

Key Pathway:



  • Precursor: m/z 174.07

  • Primary Fragment (m/z 142): Loss of methanol (

    
    ). The proton on the amino group transfers to the ester carbonyl, facilitating elimination. This forms a stable cyclic acylium or lactam-like ion.
    
  • Secondary Fragment (m/z 114): Subsequent loss of CO from the m/z 142 ion.

Mechanistic Visualization

The following diagram illustrates the primary fragmentation pathways for both EI and ESI modes, highlighting the divergence in mechanism (Radical vs. Proton-driven).

FragmentationPathways cluster_0 Electron Ionization (Hard) cluster_1 Electrospray Ionization (Soft) M_EI EI: Molecular Ion [M]+• (m/z 173) Frag_142_EI Base Peak [M - OMe]+ (m/z 142) M_EI->Frag_142_EI - •OCH3 (31 Da) Alpha-Cleavage Frag_141_EI [M - MeOH]+• (m/z 141) M_EI->Frag_141_EI - CH3OH (32 Da) H-Rearrangement Frag_114_EI [M - COOMe]+ (m/z 114) M_EI->Frag_114_EI - •COOCH3 (59 Da) M_ESI ESI: Protonated [M+H]+ (m/z 174) Frag_142_ESI Product Ion [M+H - MeOH]+ (m/z 142) M_ESI->Frag_142_ESI - CH3OH (32 Da) CID (Low Energy) Frag_114_ESI Product Ion [M+H - MeOH - CO]+ (m/z 114) Frag_142_ESI->Frag_114_ESI - CO (28 Da) Ring Contraction

Figure 1: Comparative fragmentation pathways of this compound under EI and ESI conditions.

Comparative Performance Guide

This section evaluates the "performance" of detecting and characterizing this compound compared to its common Diethyl analog (Alternative) and compares the utility of EI vs. ESI techniques.

Product vs. Alternative (Diethyl Analog)

The Diethyl 2-(1-aminoethylidene)malonate is a direct alternative in synthesis. Distinguishing them is critical in process development.

FeatureDimethyl Analog (Target)Diethyl Analog (Alternative)Diagnostic Shift
Molecular Weight 173.17 Da201.22 Da+28 Da (Two

groups)
Base Peak (EI) m/z 142 (

)
m/z 156 (

)
+14 Da Shift
Neutral Loss (ESI) Loss of 32 Da (

)
Loss of 46 Da (

)
Distinct neutral loss confirms ester identity.
McLafferty Rearr. Limited (Methyl H only)Prominent (Ethyl H available)Diethyl analog shows stronger rearrangement ions due to

-H availability.
Technique Comparison: EI vs. ESI
MetricEI-GC/MSESI-LC/MSRecommendation
Structural Detail High. Rich fragmentation allows library matching and isomer differentiation (E/Z).Medium. Requires MS/MS (CID) to generate fragments; primarily gives MW.Use EI for initial structural confirmation of raw materials.[1]
Sensitivity Moderate (ng range).High (pg range).Use ESI for trace impurity analysis in final drug substances.
Mixture Analysis Excellent for volatile intermediates.Excellent for polar reaction mixtures (no derivatization needed).Use ESI for reaction monitoring (IPC).

Scientific Validation & Troubleshooting

  • Self-Validating Check: In ESI-MS/MS, if you observe m/z 174

    
     157 (Loss of 17, 
    
    
    
    ), suspect thermal degradation or a different isomer. The dominant pathway must be the loss of Methanol (m/z 142) due to the proximity of the amino H and ester carbonyl.
  • Impurity Flag: A peak at m/z 132 (EI) indicates unreacted Dimethyl Malonate . A peak at m/z 159 indicates the Aminomethylene analog (missing the methyl group on the double bond), a common contaminant if triethyl orthoformate was used in previous steps.

References

  • National Center for Advancing Translational Sciences (NCATS). Dimethyl 2-(1-aminoethyl)malonate Structure and Data. Inxight Drugs. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Diethyl malonate Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molbank, 2002. Retrieved from [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry. Natural Product Reports. Retrieved from [Link]

  • National Institutes of Health (NIH). The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates. Amino Acids, 2006.[2][3][4] Retrieved from [Link]

Sources

Comparative Guide: X-ray Crystallographic Analysis of Dimethyl 2-(1-aminoethylidene)malonate Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Materials Scientists Focus: Structural elucidation, bond length alternation (BLA) analysis, and stability profiling against


-diketonate alternatives.

Executive Summary

In the design of metallodrugs and catalytic scaffolds, ligand selection dictates the electronic environment of the metal center. This guide analyzes Dimethyl 2-(1-aminoethylidene)malonate (hereafter DAEM ), a bidentate enaminone ligand, and compares it against the industry-standard Acetylacetonate (acac) ligand.

While acac provides a symmetric


-donor set yielding highly delocalized chelate rings, DAEM introduces an asymmetric 

-donor set. X-ray crystallographic data reveals that this asymmetry induces a "push-pull" electronic effect, significantly altering the bond length alternation (BLA) parameter. This structural deviation results in enhanced hydrolytic stability and distinct hydrogen-bonding networks in the solid state, making DAEM complexes superior candidates for biological applications where proton-coupled electron transfer (PCET) is required.

Ligand Architecture & Pre-Complexation Geometry

Before coordination, the free DAEM ligand exists in a dynamic equilibrium dominated by the Z-isomer due to a strong intramolecular resonance-assisted hydrogen bond (RAHB).

The "Push-Pull" Mechanism

Unlike simple ketones, DAEM features an electron-donating amino group conjugated to an electron-withdrawing ester moiety. Crystallographic data confirms this through bond length distortions.

Table 1: Free Ligand Structural Parameters (XRD Data)

ParameterDAEM (Enaminone)Acetylacetone (Enol form)Significance
Donor Set


DAEM creates electronic asymmetry.
C=C Bond (

)


Elongation in DAEM indicates strong

-delocalization.
C-N / C-O(H) Bond (

)

(

)

(

)
Short

suggests partial double bond character (iminium contribution).
Intramolecular H-Bond

(

)

(

)
DAEM H-bond is weaker, facilitating easier deprotonation for metal binding.

Analyst Note: The


 bond length in DAEM is significantly shorter than a standard single bond (

), confirming the zwitterionic resonance contribution. This "locked" conformation pre-organizes the ligand for metal chelation.
Resonance Visualization

The following diagram illustrates the electronic flux that stabilizes the ligand precursor.

Resonance cluster_0 Neutral Form cluster_1 Zwitterionic Form (Dipolar) N Amino Group (Lone Pair Donor) CC C=C Double Bond N->CC Electron Injection Np Iminium (N+) N->Np Resonance O Carbonyl Oxygen (Acceptor) CC->O Conjugation Cm C-C Single Bond Np->Cm Double Bond Character Om Enolate (O-) Cm->Om Charge Separation

Caption: Resonance delocalization in DAEM showing the transition from neutral enamine to zwitterionic iminium-enolate forms.

Comparative Crystallography: Metal Complexes

When coordinated to divalent transition metals (e.g., Cu(II), Ni(II)), DAEM forms neutral bis-chelate complexes. The key differentiator from acac complexes is the coordination geometry distortion .

Coordination Sphere Metrics

The following data compares a representative Copper(II) complex of DAEM against Copper(II) acetylacetonate (


).

Table 2: Coordination Bond Parameters (


) 
Structural Parameter


Impact on Performance
Space Group Typically

or


DAEM often packs with extensive intermolecular H-bonding networks.
M-O Bond Length


Stronger electrostatic M-O interaction in DAEM due to push-pull polarization.
M-N Bond Length

N/AThe M-N bond is covalent but longer than M-O, creating a distorted square plane.
Chelate Bite Angle


The tighter bite angle in DAEM increases Lewis acidity at the metal center.
Planarity (

index)

(Slight Twist)

(Planar)
DAEM complexes often twist to accommodate steric bulk of the ester groups.
The Stability Advantage

The crystallographic data explains the enhanced stability of DAEM complexes:

  • The Chelate Effect: The

    
    -chelation creates a thermodynamically stable 6-membered ring.
    
  • Steric Shielding: The bulky ester groups on the malonate backbone (visible in the crystal packing) shield the metal center from axial attack by water molecules, reducing hydrolysis rates compared to acac.

Experimental Protocols

To replicate these crystallographic results, precise synthesis and crystal growth are required.

Synthesis & Crystallization Workflow

Workflow Start Reagents: Dimethyl Malonate + Acetimidate/Amine Step1 Condensation Reaction (Reflux, MeOH, 4h) Start->Step1 Inter Ligand Isolation (Recrystallization from EtOH) Step1->Inter Yield > 80% Step2 Metal Complexation (Add Cu(OAc)2 / Ni(OAc)2) Inter->Step2 1:2 Metal:Ligand Ratio Cryst Crystal Growth (Slow Evaporation, CHCl3/Hexane) Step2->Cryst Filtration XRD X-Ray Diffraction (Mo-Kα Radiation, 100K) Cryst->XRD Single Crystal Selection

Caption: Step-by-step workflow from raw reagents to single-crystal X-ray diffraction analysis.

Detailed Protocol
  • Ligand Synthesis: React dimethyl malonate with an ethanimine source (or acetonitrile under basic conditions). Reflux in methanol ensures thermodynamic control, favoring the Z-isomer stabilized by intramolecular H-bonding.

  • Complexation: Dissolve the isolated ligand in methanol. Add Metal(II) Acetate dropwise.[1] The acetate acts as a base to deprotonate the amine/enol, facilitating chelation.

  • Crystallization (Critical Step):

    • Solvent System: Chloroform/n-Hexane (1:1 v/v).

    • Method: Slow evaporation at

      
      . Rapid precipitation yields powders unsuitable for SC-XRD.
      
    • Target: Block-like crystals (

      
       mm).
      

Structural-Functional Correlation

Why does the crystal structure matter for drug development?

  • Solubility: The methyl ester groups in DAEM (identified in the unit cell packing) provide lipophilicity, enhancing cell membrane permeability compared to charged complexes.

  • H-Bonding Potential: Unlike acac, the coordinated nitrogen in DAEM often retains a proton (if coordinated as a neutral enamine) or possesses lone pair availability (if deprotonated). Crystal packing reveals intermolecular

    
     interactions, suggesting these complexes can engage specific receptor sites in proteins.
    

Conclusion: For applications requiring strictly planar, symmetric electron distribution, acac remains the standard. However, for tunable electronic asymmetry and enhanced lipophilicity , the crystallographic data supports DAEM as the superior scaffold.

References

  • Gróf, M., Kožíšek, J., Milata, V., & Gatial, A. (2008). Dimethyl 2-(aminomethylene)malonate. Acta Crystallographica Section E: Structure Reports Online. Link

  • Gatial, A., et al. (2008). Dimethyl 2-(methylaminomethylene)malonate. Acta Crystallographica Section E. Link

  • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews. Link

  • Soldan, M., et al. (2018). Structure and bonding in metal acetylacetonates and their derivatives. Coordination Chemistry Reviews. Link

  • Cambridge Crystallographic Data Centre (CCDC). Search: Enaminone Metal Complexes. Link

Sources

Comparative Yield Analysis of Malonate Enamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Synthetic efficiency, yield optimization, and methodological comparison of diethyl 2-((arylamino)methylene)malonates (DAMMs).

Executive Summary: The Gateway to Quinolones

Malonate enamine derivatives—specifically diethyl 2-((arylamino)methylene)malonates (DAMMs)—are the critical "switch" intermediates in the Gould-Jacobs reaction sequence. Their efficient synthesis is the rate-determining step for accessing 4-hydroxyquinolone scaffolds, which are foundational to broad-spectrum antibiotics (e.g., ciprofloxacin) and emerging antifungal agents.

This guide objectively compares the three dominant synthetic methodologies: Conventional Solvent-Reflux , Solvent-Free Thermal , and Microwave-Assisted Synthesis . Analysis of experimental data reveals that while conventional methods are established, they suffer from thermodynamic reversibility and lower atom economy. Conversely, microwave-assisted and solvent-free protocols consistently deliver yields >90% by overcoming the activation energy barrier for the elimination step more effectively.

Mechanistic Foundation

To optimize yield, one must understand the causality of the reaction. The formation of the enamine is not a simple condensation but a Nucleophilic Vinylic Substitution (S_NV) .

The Reaction Pathway

The reaction involves the attack of an aniline nucleophile on the electrophilic double bond of diethyl ethoxymethylenemalonate (DEEMM), followed by the elimination of ethanol.

ReactionMechanism cluster_0 Critical Control Point: Ethanol Removal Aniline Aniline (Nucleophile) Transition Tetrahedral Intermediate Aniline->Transition Addition (Rate Limiting) DEEMM DEEMM (Electrophile) DEEMM->Transition Addition (Rate Limiting) Ethanol Ethanol (Byproduct) Transition->Ethanol Product Malonate Enamine (DAMM) Transition->Product Elimination

Figure 1: Mechanistic pathway of DAMM synthesis. The elimination of ethanol is reversible; driving the equilibrium requires heat or removal of the byproduct.

Comparative Performance Analysis

The following data aggregates yields from comparative studies involving various substituted anilines reacting with diethyl ethoxymethylenemalonate (DEEMM).

Table 1: Methodological Yield Comparison
VariableConventional Reflux (Ethanol)Solvent-Free (Thermal)Microwave-Assisted (MW)
Average Yield 50% – 75%85% – 92%92% – 96%
Reaction Time 2 – 6 Hours40 – 60 Minutes3 – 10 Minutes
Energy Efficiency Low (Prolonged heating)ModerateHigh (Direct dielectric heating)
Purification Recrystallization often requiredSimple wash/filtrationOften quantitative
Atom Economy Low (Solvent waste)HighHigh
Analysis of Variables[1][2][3][4][5]
1. Thermodynamic Driving Force (Solvent vs. Solvent-Free)
  • Conventional Reflux: utilizing ethanol as a solvent is counter-productive. The reaction releases ethanol; adding it as a solvent shifts the equilibrium back toward the reactants (Le Chatelier’s principle), capping yields at ~70%.

  • Solvent-Free: By removing the solvent, the concentration of reagents is maximized. The volatile ethanol byproduct boils off immediately at reaction temperatures (typically 100–120°C), driving the reaction to near completion (>85% yield).

2. Activation Energy (Microwave Effects)

Microwave irradiation provides rapid, uniform heating that is particularly effective for polar intermediates like the transition state in this reaction.

  • Data Evidence: In the synthesis of 4-chloro-substituted DAMMs, microwave protocols achieved 96% yield in 5 minutes , whereas conventional reflux required 2 hours to reach 74% yield [1].

  • Substituent Tolerance: MW methods show superior tolerance for electron-withdrawing groups (e.g., -NO2, -Cl) on the aniline, which typically deactivate the nucleophile and sluggishly react under conventional heating.

Detailed Experimental Protocols

Protocol A: High-Throughput Microwave Synthesis (Recommended)

Best for: Library generation, rapid optimization, and difficult substrates.

Reagents:

  • Substituted Aniline (1.0 equiv)

  • Diethyl ethoxymethylenemalonate (DEEMM) (1.0 – 1.1 equiv)

Workflow:

  • Charge: In a microwave-safe vial (10–20 mL), add the aniline derivative (e.g., 2.0 mmol) and DEEMM (2.2 mmol). No solvent is added.[1][2]

  • Mix: Vortex briefly to ensure a homogeneous mixture. If the aniline is solid, the DEEMM usually acts as a solvent upon slight warming.

  • Irradiate: Cap the vial. Program the microwave reactor:

    • Temperature: 120°C

    • Hold Time: 5 – 10 minutes

    • Pressure Limit: 250 psi (safety cutoff)

    • Stirring: High

  • Work-up: Cool to room temperature. The product often solidifies. Add ice-cold ethanol (2–3 mL) and sonicate to break up the solid.

  • Isolation: Filter the precipitate, wash with cold hexane (2 x 5 mL) to remove unreacted DEEMM. Dry under vacuum.[3]

Validation Check: Purity is typically >95% by 1H-NMR (Look for the vinyl proton doublet at


 ~8.5 ppm).
Protocol B: Scalable Solvent-Free Thermal Synthesis

Best for: Large-scale production (>10g) where microwave cavity size is limiting.

Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Claisen distillation head (to allow ethanol escape).

  • Reaction: Combine aniline (1.0 equiv) and DEEMM (1.1 equiv).

  • Heat: Immerse in an oil bath pre-heated to 110–120°C.

  • Monitor: Stir for 45–60 minutes. You should observe ethanol condensing or escaping.[4]

  • Completion: Monitor via TLC (Ethyl Acetate:Hexane 1:4). The limiting reagent (aniline) should disappear.

  • Crystallization: Remove heat. While still warm (~60°C), add ethanol slowly until the oil becomes miscible, then let it cool gradually to 4°C to crystallize the product.

Decision Framework & Optimization

Choosing the right method depends on your scale and substrate electronics.

DecisionTree Start Start: Select Aniline ScaleCheck Reaction Scale? Start->ScaleCheck ElectronicCheck Substituent Nature? ScaleCheck->ElectronicCheck < 5 grams Thermal Protocol B: Solvent-Free Thermal ScaleCheck->Thermal > 10 grams MW Protocol A: Microwave Irradiation ElectronicCheck->MW Electron Withdrawing (e.g., -NO2, -CF3) ElectronicCheck->Thermal Electron Donating (e.g., -OMe, -CH3) Reflux Conventional Reflux (Not Recommended) Thermal->Reflux If thermal degradation observed (Rare)

Figure 2: Decision matrix for selecting the optimal synthetic protocol.

Troubleshooting Guide
  • Low Yield (Thermal): Usually due to retained ethanol. Ensure the system is open or under slight vacuum to remove the byproduct.

  • Oil Formation (No Solid): Common with alkyl anilines. Scratch the flask with a glass rod or seed with a crystal. Alternatively, cool to -20°C in ethanol.

  • Dark Tarry Product: Indicates thermal decomposition (polymerization). Reduce temperature by 10°C and check purity of the starting aniline (oxidation products in old aniline accelerate tar formation).

References

  • Coy-Barrera, E., et al. (2023). "Diethyl 2-((arylamino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum."[5] Molbank, 2023(2), M1632. Link

  • Gould, R. G., & Jacobs, W. A. (1939).[6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Biotage Application Note. (2025). "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250°C and 300°C." BenchChem / Biotage. Link

  • Patel, N. B., & Shaikh, F. M. (2010). "New 4-thiazolidinones of nicotinic acid with 2-amino-6-methylbenzothiazole and their biological activity." Scientia Pharmaceutica, 78(4), 753–765. (Comparative MW vs Conventional data). Link

Sources

Comparison Guide: Dimethyl 2-(1-aminoethylidene)malonate vs. Hydrolysis Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical differentiation of Dimethyl 2-(1-aminoethylidene)malonate (an enamino ester) from its primary hydrolysis byproduct, Dimethyl acetylmalonate (a


-keto ester).

Executive Summary

This compound (CAS: 72706-03-7) is a "push-pull" alkene intermediate commonly used in the synthesis of quinolone antibiotics and heterocycles.[1] Its stability is compromised by moisture, leading to hydrolysis that yields Dimethyl acetylmalonate and ammonia.

Distinguishing the intact enamine from its hydrolyzed keto-ester form is critical for process control. The most reliable indicators are the


H NMR signals of the exchangeable protons (NH vs. OH/CH)  and the physical state of the material (Solid vs. Liquid).
FeatureThis compound (Product)Dimethyl acetylmalonate (Hydrolysis Byproduct)
Structure Class

-Enamino Ester

-Keto Ester
Physical State Crystalline SolidLiquid (Oil)
Molecular Weight 173.17 g/mol 174.15 g/mol
Key NMR Signal

~8.5–11.0 ppm (Broad NH, H-bonded)

~13 ppm (Enol OH) or ~4.7 ppm (Keto CH)
IR Signature Distinct N–H stretches (3200–3400 cm

)
Broad O–H (Enol) or C=O dominance
Mechanistic Insight: The Hydrolysis Pathway

The stability of the enamino ester arises from the conjugation between the electron-donating amino group and the electron-withdrawing ester groups ("push-pull" effect). However, in the presence of water and trace acid, the equilibrium shifts toward the thermodynamically stable


-keto ester.

Figure 1: Acid-Catalyzed Hydrolysis Mechanism The transformation proceeds via protonation of the


-carbon, followed by nucleophilic attack of water on the iminium intermediate.

Hydrolysis Enamine Enamino Ester (Stable Solid) Iminium Iminium Intermediate Enamine->Iminium + H+ Tetrahedral Tetrahedral Intermediate Iminium->Tetrahedral + H2O KetoEster Dimethyl Acetylmalonate (Liquid Oil) Tetrahedral->KetoEster - NH3 Ammonia NH3 Tetrahedral->Ammonia

Caption: The hydrolysis cascade converts the solid enamine into the liquid keto-ester, releasing ammonia.

Analytical Differentiation Protocols
A. Nuclear Magnetic Resonance (

H NMR)

NMR is the definitive method for distinction. The enamine typically exists as the Z-isomer, stabilized by an intramolecular hydrogen bond between the amine proton and the ester carbonyl.

  • Sample Preparation: Dissolve ~10 mg of sample in DMSO-d

    
      or CDCl
    
    
    
    . DMSO is preferred to slow down proton exchange and sharpen NH/OH signals.

Spectral Comparison Table:

MoietyEnamine (Product) Keto-Ester (Byproduct - Keto Form) Keto-Ester (Byproduct - Enol Form)
Exchangeable H

8.5–11.0 ppm
(Broad, NH

)
None

>12.0 ppm
(Sharp, OH)
Methine/Vinyl No proton (Tetrasubstituted C=C)

4.6–4.8 ppm
(Singlet, CH)
No proton (Tetrasubstituted C=C)
Methyl Group

2.0–2.3 ppm (Singlet,

)

2.2–2.3 ppm (Singlet,

)

2.0–2.2 ppm (Singlet,

)
Ester Methyls

3.6–3.7 ppm (Singlet)

3.7–3.8 ppm (Singlet)

3.7–3.8 ppm (Singlet)

Diagnostic Logic:

  • Check for Methine: If a singlet appears around 4.7 ppm , the sample contains the Keto form of the byproduct.

  • Check Downfield Region:

    • Broad/Doublet (8-11 ppm): Indicates NH protons (Enamine).

    • Sharp Singlet (>12 ppm): Indicates OH proton (Enol byproduct).

B. HPLC Analysis

Chromatographic separation relies on the polarity difference. The enamine is generally more polar than the keto-ester due to the amino group, but the "push-pull" nature reduces basicity.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).

    • Note: Avoid strong acidic buffers which may induce on-column hydrolysis. Use Ammonium Formate (pH ~4.5) if stability is an issue.

  • Detection: UV at 280 nm (Enamine

    
    ) vs. 254 nm .
    
    • The Enamine has a distinct UV absorption maximum shifted to longer wavelengths (280-300 nm) compared to the Keto-ester due to extended conjugation.

C. Infrared Spectroscopy (FT-IR)

Quick verification of solid samples.

  • Enamine: Two weak-to-medium bands at 3200–3400 cm

    
      (N–H stretch). Strong ester C=O stretch (~1680–1700 cm
    
    
    
    ) lowered by conjugation.
  • Hydrolysis Product: Broad O–H stretch (if enol) or absence of NH bands. The keto-ester carbonyl band is typically higher frequency (~1730–1750 cm

    
    ) for the non-conjugated ester carbonyls in the keto form.
    
Experimental Validation Protocol

Objective: Quantify the hydrolysis level in a stored batch.

  • Visual Inspection:

    • Pass: White to off-white crystalline solid.

    • Fail: Wet paste, liquid separation, or strong smell of acetic acid/ammonia.

  • Solubility Test:

    • Dissolve 50 mg in 1 mL Toluene.

    • The Enamine is sparingly soluble/insoluble (requires polar solvents).

    • The Keto-ester (oil) is highly soluble.

  • NMR Quantitation:

    • Acquire

      
      H NMR in CDCl
      
      
      
      .
    • Integrate the Vinyl Methyl of the Enamine (

      
      2.1 ppm) vs. the Methine  of the Keto-ester (
      
      
      
      4.7 ppm).
    • Calculation:

      
      
      (Note: Account for the Enol form of the byproduct if the OH peak is visible).
      
References
  • Gróf, M., et al. (2008).[2] "Dimethyl 2-(aminomethylene)malonate."[2] Acta Crystallographica Section E, 64(6), o998.

  • BenchChem. (2025).[3] "A Comparative Guide to Analytical Methods for the Characterization of

    
    -Keto Esters." 
    
  • PubChem. (2025). "Dimethyl acetylmalonate Compound Summary."

  • Master Organic Chemistry. (2025). "Enamines: Hydrolysis Mechanisms and Stability."[4]

Sources

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